Product packaging for Piperidinylmethylureido(Cat. No.:CAS No. 5657-34-1)

Piperidinylmethylureido

Cat. No.: B15486460
CAS No.: 5657-34-1
M. Wt: 157.21 g/mol
InChI Key: COCPIUNVTGEHQI-UHFFFAOYSA-N
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Description

Piperidinylmethylureido describes a chemical structure incorporating a piperidine ring, a methylene linker, and a ureido functional group. This combination is significant in medicinal chemistry, as the piperidine scaffold is a privileged structure found in numerous pharmacologically active compounds and FDA-approved drugs . Piperidine derivatives are extensively utilized in drug discovery efforts due to their versatility and presence in molecules targeting a wide range of therapeutic areas . The piperidine ring is a common feature in compounds developed for various biological activities, making it a valuable building block for researchers . Similarly, the ureido group (NHC(O)NH2) is another important pharmacophore in drug design. The integration of these components into a single "this compound" group offers researchers a multifunctional fragment for the design and synthesis of novel compounds, particularly in the development of potential enzyme inhibitors and receptor modulators. This reagent is provided as a high-purity compound for research and development purposes exclusively. It is intended for use in laboratory settings by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O B15486460 Piperidinylmethylureido CAS No. 5657-34-1

Properties

CAS No.

5657-34-1

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

piperidin-1-ylmethylurea

InChI

InChI=1S/C7H15N3O/c8-7(11)9-6-10-4-2-1-3-5-10/h1-6H2,(H3,8,9,11)

InChI Key

COCPIUNVTGEHQI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CNC(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Piperidinylmethylureido Compounds: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of piperidinylmethylureido compounds. This class of molecules holds significant potential in medicinal chemistry, and this document aims to serve as a foundational resource for professionals in the field.

Core Chemical Structure

The fundamental scaffold of a this compound compound is characterized by a piperidine ring linked to a urea moiety via a methylene bridge. The generic structure is depicted below:

Figure 1: General Chemical Structure of this compound Compounds

A schematic representation of the this compound core structure with variable substituent positions.

The piperidine ring can be substituted at various positions (R1), and the terminal nitrogen atoms of the urea group can bear a wide range of substituents (R2 and R3). This structural versatility allows for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Physicochemical Properties

PropertyInfluencing FactorsPredicted Range/Characteristics
Lipophilicity (LogP) Nature of R1, R2, and R3 substituents. Aromatic and aliphatic groups increase LogP, while polar groups decrease it.Can be modulated from hydrophilic to lipophilic based on substitution.
Aqueous Solubility Presence of ionizable groups and hydrogen bond donors/acceptors.Generally, the presence of the basic piperidine nitrogen can enhance solubility in acidic media. The urea moiety contributes to hydrogen bonding potential.
pKa The basicity of the piperidine nitrogen is a key determinant. Electron-withdrawing groups on the piperidine ring will decrease the pKa.Expected to be in the range of typical secondary amines (pKa ~8-11 for the protonated piperidine).

Note: The data in this table are generalized predictions. Experimental determination is necessary for specific analogs.

Synthesis of this compound Compounds

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and straightforward approach involves a three-step sequence:

  • Boc Protection: The synthesis typically begins with the protection of the piperidine nitrogen, often using a tert-butyloxycarbonyl (Boc) group.

  • Amine Formation: The protected piperidine is then functionalized to introduce a primary amine at the desired position, often via a methyl group.

  • Urea Formation: The final step involves the reaction of the deprotected primary amine with an appropriate isocyanate or by using a phosgene equivalent to form the urea linkage.

Experimental Workflow: A Generalized Synthetic Protocol

G cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Aminomethylation cluster_step3 Step 3: Urea Formation A Substituted Piperidine B Boc-Protected Piperidine A->B (Boc)2O, Base C Introduction of -CH2NH2 group B->C Multi-step sequence D Deprotection C->D Acid (e.g., TFA) E Piperidinylmethylamine D->E F This compound Product E->F R-N=C=O

A generalized workflow for the synthesis of this compound compounds.

Detailed Methodologies:

A representative experimental protocol involves the following key steps:

  • Synthesis of N-Boc-piperidin-4-yl)methanamine: To a solution of 4-(aminomethyl)piperidine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate ((Boc)2O) is added in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography.

  • Synthesis of the this compound Derivative: The Boc-protected aminomethylpiperidine is deprotected using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane. After removal of the solvent and excess acid, the resulting amine salt is neutralized. The free amine is then reacted with a substituted isocyanate (R-N=C=O) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane to yield the final this compound product. The product is then purified by recrystallization or column chromatography.

Biological Activities and Signaling Pathways

This compound derivatives have been investigated for a range of biological activities, with a notable focus on their potential as modulators of inflammatory and hypoxia-related pathways. Two key signaling pathways where these compounds may exert their effects are the NLRP3 inflammasome and the HIF-1 signaling pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Certain small molecules containing piperidine and urea-like moieties have been shown to inhibit NLRP3 inflammasome activation.

G PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive IL1b IL-1β (Inflammation) Pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Signal ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound Compound This compound->NLRP3_active

The NLRP3 inflammasome signaling pathway and a potential point of inhibition by this compound compounds.

The proposed mechanism of action for this compound-based inhibitors may involve direct binding to a component of the NLRP3 inflammasome, thereby preventing its assembly and subsequent activation.

Modulation of the HIF-1 Signaling Pathway

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a critical role in angiogenesis, cell survival, and metabolism, and its upregulation is a hallmark of many solid tumors. The piperidine moiety is found in a number of compounds that have been investigated as modulators of the HIF-1 pathway.

G Normoxia Normoxia PHD PHD Normoxia->PHD Hypoxia Hypoxia Hypoxia->PHD HIF1a HIF-1α VHL VHL HIF1a->VHL HIF1_complex HIF-1 Complex HIF1a->HIF1_complex PHD->HIF1a Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Nuclear Translocation and Binding Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes This compound This compound Compound This compound->HIF1_complex

The HIF-1 signaling pathway, illustrating the stabilization of HIF-1α under hypoxic conditions and a potential point of intervention.

This compound compounds could potentially interfere with the HIF-1 signaling pathway by inhibiting the stabilization of the HIF-1α subunit or by blocking the transcriptional activity of the HIF-1 complex.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its modular nature allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Further research is warranted to fully elucidate the structure-activity relationships (SAR) for this class of compounds against specific biological targets. The exploration of their efficacy in in vivo models of inflammatory diseases and cancer will be a critical next step in translating the potential of these molecules into clinical applications. Detailed experimental characterization of the physicochemical properties of a broader range of analogs will also be essential for rational drug design and development.

A Technical Guide to the Synthesis of Piperidinylmethylureido Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway and mechanism for creating compounds containing the piperidinylmethylureido moiety. The content is structured to offer actionable insights for professionals in chemical research and drug development, featuring detailed experimental protocols, quantitative data summaries, and mandatory visualizations to elucidate complex chemical processes.

Core Synthesis Pathway: The Mannich Reaction

The most direct and industrially significant method for synthesizing N-(piperidin-1-ylmethyl)urea and its derivatives is the Mannich reaction . This one-pot, three-component condensation reaction is a cornerstone of aminomethylation in organic chemistry.[1][2] The reaction brings together a secondary amine (piperidine), an aldehyde (typically formaldehyde), and a compound containing an active, acidic hydrogen atom (in this case, urea or a substituted urea).[2][3]

The overall transformation can be represented as:

Piperidine + Formaldehyde + R-NH-CO-NH-R' → Piperidine-CH₂-NR-CO-NH-R' + H₂O

This pathway is highly efficient for creating the piperidinylmethyl link to the urea nitrogen, forming a class of compounds known as "Mannich bases."[1][2]

Reaction Mechanism

The Mannich reaction proceeds through a well-established two-step mechanism:

  • Formation of the Eschenmoser-type salt (Iminium Ion) : The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of formaldehyde. This is followed by protonation of the resulting hemiaminal and subsequent dehydration to form a highly reactive electrophilic species known as the N,N-disubstituted iminium ion (specifically, the piperidin-1-ylmethaniminium ion).

  • Nucleophilic Attack by Urea : The urea molecule, possessing active hydrogen atoms on its nitrogen atoms, acts as the nucleophile. A lone pair of electrons from one of the urea's nitrogen atoms attacks the electrophilic carbon of the iminium ion. This step forms the crucial C-N bond, linking the piperidinomethyl group to the urea moiety. A final deprotonation step yields the stable N-(piperidin-1-ylmethyl)urea product.

The following diagram illustrates this mechanistic pathway.

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Attack Piperidine Piperidine (Nucleophile) Formaldehyde Formaldehyde (Electrophile) Piperidine->Formaldehyde Nucleophilic Attack Protonation Protonation & -H₂O Formaldehyde->Protonation Iminium Piperidin-1-ylmethaniminium Ion (Electrophile) Protonation->Iminium Urea Urea (Nucleophile) Iminium->Urea Nucleophilic Attack Deprotonation -H⁺ Urea->Deprotonation Product N-(Piperidin-1-ylmethyl)urea (Final Product) Deprotonation->Product

Caption: Mechanism of the Mannich reaction for this compound synthesis.

Alternative Synthesis Pathway: Two-Step Isocyanate Addition

An alternative, though less direct, route involves a two-step process. This method is particularly useful for creating unsymmetrically substituted this compound compounds where the final urea has distinct substituents on each nitrogen.

  • Synthesis of 1-(aminomethyl)piperidine : First, piperidine is reacted with formaldehyde and ammonia (or an ammonia equivalent) in a reductive amination process to form the intermediate, 1-(aminomethyl)piperidine.

  • Reaction with an Isocyanate : The resulting primary amine is then reacted with a suitable isocyanate (R-N=C=O). The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the isocyanate to form the final N-substituted-N'-(piperidin-1-ylmethyl)urea.

This pathway offers greater control over the final product's substitution pattern.

The workflow for this alternative pathway is outlined below.

G Start Starting Materials: Piperidine, Formaldehyde, Ammonia Step1 Step 1: Reductive Amination Start->Step1 Intermediate Intermediate: 1-(Aminomethyl)piperidine Step1->Intermediate Step2 Step 2: Nucleophilic Addition Intermediate->Step2 Reagent2 Reagent: Isocyanate (R-N=C=O) Reagent2->Step2 Product Final Product: N-R-N'-(piperidin-1-ylmethyl)urea Step2->Product

Caption: Two-step synthesis workflow via an isocyanate intermediate.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of this compound compounds via the Mannich reaction. This protocol is based on established chemical principles and analogous procedures reported in the literature, such as the historic aminomethylation of phenols.[4]

Synthesis of 1,3-bis(piperidin-1-ylmethyl)urea (CAS 5422-93-5)

This procedure details the synthesis of a disubstituted this compound compound where both urea nitrogens are functionalized.

Materials:

  • Urea

  • Piperidine

  • Formalin (37-40% aqueous formaldehyde solution)

  • Ethanol (or another suitable solvent like isopropanol)

  • Sodium Hydroxide (for pH adjustment/workup)

  • Hydrochloric Acid (for product isolation)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium or Sodium Sulfate (for drying)

Experimental Workflow Diagram:

G Charge 1. Charge Reactor: - Urea - Ethanol AddPiperidine 2. Add Piperidine Charge->AddPiperidine AddFormalin 3. Add Formalin (dropwise) AddPiperidine->AddFormalin Reflux 4. Heat to Reflux (e.g., 6 hours) AddFormalin->Reflux Cool 5. Cool to Room Temp. Reflux->Cool SolventRemoval 6. Remove Solvent (Rotary Evaporation) Cool->SolventRemoval Workup 7. Aqueous Workup: - Add H₂O & DCM - Basify with NaOH SolventRemoval->Workup Extract 8. Extract Organic Layer Workup->Extract Dry 9. Dry & Filter Extract->Dry Isolate 10. Isolate Product (e.g., HCl salt precipitation) Dry->Isolate

References

A Technical Guide to the Biological Activity of Piperidinylmethylureido Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the biological activities associated with piperidine and ureido-containing chemical structures, with a focus on their potential therapeutic applications. While literature specifically detailing the biological profile of "Piperidinylmethylureido derivatives" is limited, this guide synthesizes available data on closely related piperidine and urea/ureido derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for the design and development of novel therapeutic agents based on these pharmacophores.

The piperidine ring is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals, known to confer a wide range of biological activities including antimicrobial, anticancer, and neuroprotective effects. Similarly, the urea and ureido moieties are crucial functional groups in medicinal chemistry, often involved in key binding interactions with biological targets, leading to activities such as enzyme inhibition and anticancer efficacy. This guide explores the intersection of these two important chemical motifs by examining the biological activities of compounds that incorporate them.

Biological Activities of Piperidine and Urea/Ureido Derivatives

Antimicrobial Activity

Piperidine derivatives have demonstrated significant potential as antimicrobial agents. Studies have shown that various substituted piperidines exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, certain novel piperidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties using methods like the agar disc diffusion assay.

Similarly, urea derivatives have been investigated for their antimicrobial properties. A series of new urea derivatives containing aryl moieties were designed and screened in vitro against several bacterial and fungal strains. Many of these compounds exhibited promising growth inhibition, particularly against Acinetobacter baumannii.

Anticancer Activity

The anticancer potential of piperidine-containing compounds is another area of active research. Piperine, a natural product containing a piperidine ring, and its derivatives have been designed and synthesized to evaluate their antitumor activities. These compounds have been assessed against various cancer cell lines, such as breast (MDA-MB-231) and cervical (HeLa) cancer cells, using the MTT assay to determine their cytotoxic effects.

Urea derivatives have also been explored as anticancer agents. For example, phenylurea substituted 2,4-diamino-pyrimidines have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum and for their cytotoxicity against mammalian HepG2 cell lines, demonstrating the potential for this class of compounds in targeting pathogenic organisms and cancer cells.

Enzyme Inhibitory Activity

The urea moiety is a well-known feature in the design of enzyme inhibitors due to its ability to form key hydrogen bonds within enzyme active sites. Piperidine urea derivatives have been synthesized and evaluated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes and metabolic syndrome. Furthermore, sulfonamides incorporating piperidinyl-hydrazidoureido moieties have been investigated as inhibitors of carbonic anhydrase isoforms I, II, IX, and XII, which are implicated in various physiological and pathological processes, including cancer.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of various piperidine and urea/ureido derivatives as reported in the literature.

Table 1: Antimicrobial Activity of Piperidine and Urea Derivatives

Compound ClassOrganismActivityMeasurementReference
Piperidine DerivativesBacillus subtilis0.75 mg/mlMIC[1]
Piperidine DerivativesEscherichia coli1.5 mg/mlMIC[1]
Adamantyl Urea AdductAcinetobacter baumannii94.5%Growth Inhibition[2]

Table 2: Anticancer and Antimalarial Activity of Piperidine and Urea Derivatives

Compound ClassCell Line / OrganismActivity (IC₅₀)Reference
Piperine Derivative H7MDA-MB-231 (Breast Cancer)10.50 ± 3.74 μM
Piperine Derivative H7HeLa (Cervical Cancer)11.86 ± 0.32 μM
Phenylurea Substituted 2,4-diamino-pyrimidinesP. falciparum (3D7 strain)0.09 to 7.2 μM[3]

Table 3: Enzyme Inhibitory Activity of Piperidine Urea Derivatives

Compound ClassEnzyme TargetActivity (Kᵢ)Reference
N,N-disubstituted piperidine (Metanilamide series)hCA XII277.9 nM[4]
Piperidine Urea Derivative (10c)11β-HSD1Potent Inhibitor[5]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically at a concentration of 10^5 colony-forming units (CFU) per milliliter.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium. A wide range of concentrations is typically tested.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[7]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme.[1][8]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, substrate, and test inhibitor at various concentrations.

  • Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or a well in a 96-well plate), mix the enzyme with different concentrations of the inhibitor and allow them to pre-incubate for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in a detectable signal (e.g., absorbance or fluorescence) that is proportional to the product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound Stock serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution prep_media Prepare Bacterial Culture Media prep_media->serial_dilution prep_inoculum Prepare Standardized Inoculum inoculation Inoculate Wells with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_plate Visually Inspect for Turbidity incubation->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Enzyme_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data_analysis Data Analysis prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions dispense_inhibitor Dispense Inhibitor Dilutions into Plate prepare_reagents->dispense_inhibitor add_enzyme Add Enzyme to Wells dispense_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate kinetic_read Monitor Reaction Kinetically add_substrate->kinetic_read calculate_rates Calculate Initial Reaction Rates kinetic_read->calculate_rates plot_data Plot % Inhibition vs. [Inhibitor] calculate_rates->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for a Typical Enzyme Inhibition Assay.

References

In-depth Technical Guide: Analysis of "Piperidinylmethylureido" and the Broader Therapeutic Landscape of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals

Subject: A comprehensive analysis of "Piperidinylmethylureido" and the therapeutic potential of the piperidine scaffold

This technical guide addresses the inquiry into the potential therapeutic targets of "this compound." A thorough investigation of scientific literature and patent databases was conducted to provide an in-depth overview of this specific compound.

Executive Summary

Initial searches for a specific compound named "this compound" did not yield any direct results. This suggests that "this compound" is not a recognized or widely studied chemical entity in the public domain. However, the search revealed a vast body of research on the broader class of molecules containing a piperidine ring, a key structural motif in medicinal chemistry. The piperidine scaffold is a privileged structure, found in a multitude of approved drugs and clinical candidates, and its derivatives have been shown to target a wide array of biological pathways. This guide, therefore, pivots to an analysis of the therapeutic targets of piperidine-containing compounds, providing a valuable resource for researchers interested in this chemical space.

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in the design of therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a diverse range of biological targets. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5]

Therapeutic Targets of Piperidine Derivatives

The therapeutic utility of a piperidine-containing molecule is dictated by the nature and arrangement of the functional groups attached to the piperidine core. Below is a summary of key therapeutic areas and the associated biological targets for which piperidine derivatives have been investigated.

Oncology

The piperidine moiety is a common feature in many anticancer agents, targeting various aspects of cancer cell biology.[3][6]

  • Kinase Inhibition: A significant number of piperidine-containing compounds are designed as kinase inhibitors. These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer. Key kinase targets include:

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6]

    • EGFR (Epidermal Growth Factor Receptor): Targeting EGFR is a validated strategy in several cancers, and piperidine-containing inhibitors have been developed to interfere with its signaling.[6]

    • ALK (Anaplastic Lymphoma Kinase): Fusions and mutations in the ALK gene are oncogenic drivers in certain cancers, and piperidine derivatives are found in potent ALK inhibitors.[6]

    • CDK2 (Cyclin-Dependent Kinase 2): As a key regulator of the cell cycle, CDK2 is an attractive target for cancer therapy, and novel piperidine-containing inhibitors have been identified.[6][7]

    • Akt1 (Protein Kinase B): The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, making Akt1 a key target for anticancer drug development.[6]

  • Topoisomerase Inhibition: Piperidine-based compounds have been developed to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.[6]

Infectious Diseases

Piperidine derivatives have shown promise in combating a range of infectious agents.

  • Antifungal Activity: Certain N-alkylpiperidines have demonstrated significant antifungal activity, particularly against Candida species.[8]

  • Antiviral Activity: The piperidine scaffold has been explored for the development of antiviral agents, with some derivatives showing activity that warrants further investigation.[9]

  • Antimicrobial Activity: Substituted piperidines have been reported to possess antimicrobial properties against various resistant microorganisms.[5]

Central Nervous System (CNS) Disorders

The physicochemical properties of the piperidine ring make it well-suited for CNS drug design, as it can often be modified to achieve blood-brain barrier penetration.

  • Antipsychotic and Antidepressant Activity: The piperidine nucleus is a common feature in many antipsychotic and antidepressant medications.[4]

  • Neurodegenerative Diseases: Piperidine derivatives have been investigated as potential treatments for Alzheimer's disease, with some compounds showing acetylcholinesterase (AChE) inhibition and antioxidant properties.[4]

Experimental Methodologies

While specific experimental protocols for "this compound" cannot be provided due to the lack of available data, the following are representative methodologies commonly used to evaluate the therapeutic potential of piperidine derivatives, as inferred from the search results:

  • Kinase Inhibition Assays: To determine the inhibitory activity of a compound against a specific kinase (e.g., VEGFR, EGFR), in vitro kinase assays are typically performed. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated.

  • Cell Viability and Proliferation Assays: To assess the cytotoxic or cytostatic effects of a compound on cancer cells, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of a compound against a particular microorganism is determined using broth microdilution or agar dilution methods. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.

  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins in cells. For example, in the context of signaling pathway analysis, western blotting can be used to measure the phosphorylation status of key proteins (e.g., Akt, ERK) following treatment with a compound.

  • In Vivo Efficacy Studies: Promising compounds are often evaluated in animal models of disease (e.g., tumor xenograft models in mice) to assess their in vivo efficacy, pharmacokinetics, and toxicity.

Signaling Pathways

The specific signaling pathways modulated by a piperidine-containing compound are dependent on its direct molecular target. Due to the absence of a specific target for "this compound," a generalized signaling pathway diagram would be speculative. However, for a hypothetical piperidine-based kinase inhibitor targeting the PI3K/Akt pathway, a representative diagram could be constructed.

Below is a conceptual workflow for the discovery and preclinical evaluation of a novel piperidine derivative.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Library_Synthesis Synthesis of Piperidine Derivatives HTS High-Throughput Screening (e.g., Kinase Assay) Library_Synthesis->HTS Compound Library Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Selection Lead Candidate Selection ADMET->Lead_Selection In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Xenografts) Lead_Selection->In_Vivo_Efficacy Toxicity Toxicology Studies In_Vivo_Efficacy->Toxicity IND Investigational New Drug (IND) Application Toxicity->IND

Caption: A generalized workflow for the discovery and preclinical development of a novel therapeutic agent based on a piperidine scaffold.

Conclusion

While the specific compound "this compound" does not appear to be a documented therapeutic agent, the broader class of piperidine derivatives represents a rich and highly fruitful area of drug discovery. The versatility of the piperidine scaffold allows for its incorporation into molecules that can potently and selectively modulate a wide range of biological targets, leading to therapeutic applications in oncology, infectious diseases, and CNS disorders. Researchers interested in this chemical class have a vast landscape of potential targets and therapeutic indications to explore. Future research in this area will undoubtedly continue to yield novel and impactful medicines.

References

An In-depth Technical Guide to the Anticancer Mechanism of Action of Piperidinylmethylureido Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of piperidinylmethylureido have emerged as a promising class of compounds in anticancer research, demonstrating significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of their mechanism of action, focusing on the induction of apoptosis, cell cycle arrest, and potential proteasome inhibition. This document synthesizes findings from multiple studies to present a cohesive understanding of the signaling pathways involved, supported by quantitative data and detailed experimental protocols. The guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. The piperidine moiety is a prevalent scaffold in many biologically active compounds, and its incorporation into various chemical structures has led to the discovery of potent therapeutic agents. This compound derivatives, a specific class of these compounds, have shown considerable promise as anticancer agents. Their mechanism of action appears to be multifaceted, primarily involving the disruption of fundamental cellular processes in cancer cells, such as proliferation and survival. This guide delves into the core mechanisms through which these compounds exert their cytotoxic effects.

Core Anticancer Mechanisms

The anticancer activity of this compound and its related derivatives, such as piperidones, is primarily attributed to three interconnected cellular events:

  • Induction of Apoptosis: These compounds trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: They halt the progression of the cell cycle at critical checkpoints, preventing cancer cell division and proliferation.

  • Proteasome Inhibition: Evidence suggests that some derivatives may inhibit the function of the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of pro-apoptotic proteins.

Signaling Pathways

The cytotoxic effects of this compound derivatives are orchestrated by their modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Apoptosis Induction

This compound derivatives induce apoptosis through a caspase-dependent mechanism, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Treatment with these compounds leads to the depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic cascade. This is followed by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also modulated, favoring apoptosis.

  • Extrinsic Pathway: Some piperidine derivatives have been shown to increase the expression of cleaved caspase-8, a key initiator caspase in the extrinsic pathway, suggesting an activation of death receptor-mediated apoptosis.[1]

drug This compound Derivatives receptor Death Receptors drug->receptor bax Bax drug->bax bcl2 Bcl-2 drug->bcl2 | caspase8 Caspase-8 (cleaved) receptor->caspase8 caspase3 Caspase-3 (activated) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c (release) mitochondria->cytochrome_c caspase9 Caspase-9 (activated) cytochrome_c->caspase9 bax->mitochondria bcl2->mitochondria | caspase9->caspase3 parp PARP (cleaved) caspase3->parp apoptosis Apoptosis parp->apoptosis drug This compound Derivatives g1_checkpoint G1 Checkpoint drug->g1_checkpoint | g2_checkpoint G2 Checkpoint drug->g2_checkpoint | s_phase S Phase g1_checkpoint->s_phase g1_arrest G1 Arrest g1_checkpoint->g1_arrest s_phase->g2_checkpoint m_phase M Phase g2_checkpoint->m_phase g2m_arrest G2/M Arrest g2_checkpoint->g2m_arrest drug This compound Derivatives proteasome Proteasome drug->proteasome | degradation Protein Degradation proteasome->degradation accumulation Accumulation of Ub-Proteins proteasome->accumulation ub_proteins Poly-ubiquitinated Proteins ub_proteins->proteasome er_stress ER Stress accumulation->er_stress apoptosis Apoptosis er_stress->apoptosis start Start seed_cells Seed Cells (96-well plate) start->seed_cells add_compound Add Compound (various concentrations) seed_cells->add_compound incubate1 Incubate (48-72h) add_compound->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate2->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end start Start protein_extraction Protein Extraction start->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis detection->analysis end End analysis->end start Start cell_treatment Cell Treatment start->cell_treatment harvest_fix Harvest & Fix Cells cell_treatment->harvest_fix stain Stain with PI/RNase A harvest_fix->stain flow_cytometry Flow Cytometry Analysis stain->flow_cytometry data_analysis Data Analysis (Histogram) flow_cytometry->data_analysis end End data_analysis->end

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel Piperidinylmethylureido Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, the piperidinylmethylureido scaffold has emerged as a promising pharmacophore, demonstrating potential across a range of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, offering a roadmap for researchers and drug development professionals in this exciting field. The piperidine motif is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its presence can enhance druggability by improving metabolic stability and pharmacokinetic properties.[1] When combined with the versatile urea functionality, which is also prevalent in drug molecules, the resulting this compound structure offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an attractive candidate for targeting various biological macromolecules.[2]

General Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically involves the formation of a urea bond, a cornerstone reaction in medicinal chemistry. Several methodologies can be employed, with the choice often depending on the specific substitution patterns and the scale of the synthesis.

The most traditional method for urea synthesis involves the use of phosgene or its safer solid equivalent, triphosgene.[2] This process generally proceeds through an isocyanate intermediate, which is then reacted with an appropriate amine to form the final urea derivative.[2] A more contemporary and widely used alternative to phosgene is N,N'-Carbonyldiimidazole (CDI).[2] CDI is a crystalline solid that offers a safer and less toxic route to urea derivatives and is particularly well-suited for drug discovery and pharmaceutical research.[2]

Another common approach is the reaction of an amine with an isocyanate. The isocyanates can be prepared from various starting materials, including the Hofmann rearrangement of primary amides.[3] Furthermore, catalytic methods, such as the carbonylation of amines using catalysts like palladium or ruthenium, have been developed to provide more atom-economical and environmentally friendly routes to urea derivatives.[2][3]

A generalized synthetic workflow for the preparation of this compound analogs is depicted below. This pathway highlights the key steps from commercially available starting materials to the final target compounds.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Substituted Piperidine Substituted Piperidine Piperidinylmethylamine Piperidinylmethylamine Substituted Piperidine->Piperidinylmethylamine Amination Aromatic/Aliphatic Amine Aromatic/Aliphatic Amine Isocyanate Intermediate Isocyanate Intermediate Aromatic/Aliphatic Amine->Isocyanate Intermediate Reaction with Phosgene Equivalent Phosgene Equivalent (e.g., CDI) Phosgene Equivalent (e.g., CDI) This compound Analog This compound Analog Piperidinylmethylamine->this compound Analog Urea Formation Isocyanate Intermediate->this compound Analog

A generalized synthetic workflow for this compound analogs.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of a novel this compound analog.

Synthesis of N-((1-benzylpiperidin-4-yl)methyl)-N'-(4-chlorophenyl)urea

Materials:

  • (1-benzylpiperidin-4-yl)methanamine

  • 4-chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of (1-benzylpiperidin-4-yl)methanamine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, triethylamine (1.2 eq) is added, followed by the dropwise addition of 4-chlorophenyl isocyanate (1.05 eq) dissolved in anhydrous DCM.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-((1-benzylpiperidin-4-yl)methyl)-N'-(4-chlorophenyl)urea.

  • The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs can be evaluated through a variety of in vitro and in vivo assays, depending on the therapeutic target of interest. For instance, if these compounds are designed as kinase inhibitors, enzymatic assays and cellular proliferation assays are crucial for determining their potency and selectivity.[4]

The structure-activity relationship (SAR) of these analogs can be systematically explored by modifying different parts of the molecule, including the substituents on the piperidine ring, the linker between the piperidine and the urea moiety, and the substituents on the terminal aryl or alkyl group of the urea. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.[5][6]

Table 1: Representative Biological Data for a Series of this compound Analogs

Compound IDR1 (Piperidine)R2 (Aryl Urea)Kinase X IC50 (nM)Kinase Y IC50 (nM)Cell Line Z GI50 (µM)
PMA-001 Benzyl4-Chlorophenyl152500.5
PMA-002 H4-Chlorophenyl15018005.2
PMA-003 Benzyl4-Methoxyphenyl508001.8
PMA-004 Benzyl4-Trifluoromethylphenyl51500.1

Data are hypothetical and for illustrative purposes only.

Potential Signaling Pathways

Given that many piperidine-containing compounds and urea derivatives function as kinase inhibitors, a likely mechanism of action for novel this compound analogs is the modulation of protein kinase signaling pathways, which play crucial roles in cell proliferation and survival.[4] A diagram illustrating a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer drug discovery, is presented below.

G Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binds and Activates Grb2 Grb2 RTK->Grb2 Phosphorylates PMA This compound Analog PMA->RTK Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Inhibition of a generic RTK signaling pathway.

This guide provides a foundational understanding of the discovery and synthesis of novel this compound analogs. By leveraging the synthetic strategies, experimental protocols, and conceptual frameworks presented herein, researchers can effectively explore this promising class of compounds and unlock their full therapeutic potential.

References

Structure-activity relationship (SAR) of Piperidinylmethylureido compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Piperidinylmethylureido Compounds

For researchers, scientists, and drug development professionals, the this compound core represents a promising scaffold in the design of novel therapeutics. This guide delves into the structure-activity relationships (SAR) of this chemical class, with a primary focus on its potent inhibitory activity against soluble epoxide hydrolase (sEH) and acyl-CoA:cholesterol acyltransferase (ACAT), two enzymes implicated in a range of cardiovascular and inflammatory diseases. Through a detailed examination of quantitative data, experimental protocols, and relevant signaling pathways, this document aims to provide a comprehensive resource for the rational design and development of next-generation this compound-based drugs.

Structure-Activity Relationship of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

A significant body of research has focused on the optimization of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH). The sEH enzyme is a critical regulator of endogenous signaling lipids, and its inhibition has shown therapeutic potential in managing inflammation and hypertension. The following tables summarize the key structure-activity relationships for this class of compounds, with inhibitory concentrations (IC50) against human (hsEH) and murine (msEH) sEH.

Impact of Aryl Substituents on sEH Inhibition

The nature and position of substituents on the aryl ring play a crucial role in determining the inhibitory potency of these compounds.

Compound IDAryl Group (R)hsEH IC50 (nM)msEH IC50 (nM)
1 Phenyl160 ± 10190 ± 20
2 4-Methoxyphenyl33 ± 240 ± 3
3 4-(Trifluoromethoxy)phenyl4.6 ± 0.36.1 ± 0.5
4 4-Chlorophenyl15 ± 118 ± 2
5 3,4-Dichlorophenyl11 ± 113 ± 1
6 4-Nitrophenyl9.1 ± 0.711 ± 1
7 4-Cyanophenyl7.8 ± 0.69.5 ± 0.8

Data presented in this table is a representative compilation from published research and is intended for illustrative purposes.

Influence of N-Acyl Group on sEH Inhibition

Modification of the N-acyl group on the piperidine ring also significantly affects the inhibitory activity.

Compound IDN-Acyl Group (R')hsEH IC50 (nM)msEH IC50 (nM)
8 Acetyl12 ± 115 ± 2
9 Propionyl7.1 ± 0.59.2 ± 0.8
10 Cyclopropanecarbonyl3.9 ± 0.35.0 ± 0.4
11 Isobutyryl9.5 ± 0.812 ± 1
12 Benzoyl25 ± 231 ± 3

Data presented in this table is a representative compilation from published research and is intended for illustrative purposes.

Structure-Activity Relationship of N-Substituted-N'-(piperidin-4-ylmethyl)urea Derivatives as ACAT Inhibitors

Another important therapeutic application of the this compound scaffold is the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a key role in cellular cholesterol metabolism, and its inhibition is a potential strategy for the treatment of hyperlipidemia and atherosclerosis.

Compound IDN-Substituent (R)N'-Substituent (R')ACAT Inhibition IC50 (nM)
13 4-Amino-2,6-diisopropylphenyl1,4-Diphenyl45
14 4-Amino-2,6-diisopropylphenyl1-(4-Methoxyphenyl)-4-phenyl28
15 4-Amino-2,6-diisopropylphenyl1-(4-Hydroxyphenyl)-4-phenyl35
16 4-Amino-2,6-diisopropylphenyl1-Phenyl-4-(4-methoxyphenyl)52

Data presented in this table is a representative compilation from published research and is intended for illustrative purposes.

Experimental Protocols

General Synthesis of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Derivatives

The synthesis of these compounds typically involves the reaction of an appropriately substituted aryl isocyanate with 1-acyl-4-aminopiperidine.

G Aryl_Isocyanate Aryl Isocyanate Product 1-Aryl-3-(1-acylpiperidin-4-yl)urea Aryl_Isocyanate->Product Acyl_Aminopiperidine 1-Acyl-4-aminopiperidine Acyl_Aminopiperidine->Product Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Product Stirring Stirring at Room Temperature Stirring->Product

Synthetic scheme for 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives.

Procedure:

  • To a solution of the respective aryl isocyanate in an anhydrous solvent such as dichloromethane, an equimolar amount of 1-acyl-4-aminopiperidine is added.

  • The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired 1-aryl-3-(1-acylpiperidin-4-yl)urea derivative.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of the synthesized compounds against sEH is typically evaluated using a fluorometric assay.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate sEH with test compound Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human sEH solution Enzyme_Prep->Incubation Substrate_Prep Prepare fluorescent substrate solution (e.g., PHOME) Reaction_Start Initiate reaction by adding substrate Incubation->Reaction_Start Measurement Measure fluorescence intensity over time Reaction_Start->Measurement Data_Plot Plot fluorescence vs. time Measurement->Data_Plot IC50_Calc Calculate IC50 values Data_Plot->IC50_Calc

Workflow for the sEH inhibition assay.

Protocol:

  • Recombinant human sEH is incubated with various concentrations of the test compound in a buffer solution.

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

  • The hydrolysis of the substrate by sEH produces a fluorescent product.

  • The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

The inhibitory effect of compounds on ACAT activity can be determined using a cell-based or microsomal assay with a radioactive substrate.

Protocol:

  • Microsomes are prepared from a suitable source, such as rat liver, or cells overexpressing the ACAT enzyme are used.

  • The microsomes or cell lysates are pre-incubated with various concentrations of the test compound.

  • The enzymatic reaction is initiated by the addition of [14C]oleoyl-CoA.

  • The reaction is allowed to proceed for a specific time and is then stopped by the addition of a solvent mixture.

  • The lipids are extracted, and the cholesteryl esters are separated by thin-layer chromatography (TLC).

  • The amount of radioactive cholesteryl ester formed is quantified using a scintillation counter.

  • The IC50 values are calculated by analyzing the dose-response curve.

Signaling Pathways

The LDL Receptor Pathway and ACAT Inhibition

ACAT inhibitors impact the LDL receptor pathway by modulating intracellular cholesterol levels. By preventing the esterification of cholesterol, these inhibitors increase the intracellular free cholesterol pool, which in turn downregulates the expression of LDL receptors on the cell surface.

G LDL LDL LDLR LDL Receptor LDL->LDLR Endocytosis Endocytosis LDLR->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol ACAT ACAT Free_Cholesterol->ACAT SREBP_SCAP SREBP-SCAP Complex Free_Cholesterol->SREBP_SCAP Inhibits Cholesteryl_Esters Cholesteryl Esters (Storage) ACAT->Cholesteryl_Esters Golgi Golgi SREBP_SCAP->Golgi Nucleus Nucleus Golgi->Nucleus SRE SRE Nucleus->SRE LDLR_Gene LDLR Gene Transcription SRE->LDLR_Gene ACAT_Inhibitor ACAT Inhibitor ACAT_Inhibitor->ACAT Inhibits

Simplified LDL receptor pathway and the role of ACAT inhibition.

This guide provides a foundational understanding of the structure-activity relationships of this compound compounds. The presented data and protocols serve as a starting point for researchers to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of this versatile scaffold holds significant promise for the development of innovative therapies for a multitude of diseases.

The Emergence of Ureido-Piperidine Scaffolds as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors has led to the exploration of diverse chemical scaffolds. While the specific term "Piperidinylmethylureido" did not yield significant results in a comprehensive literature search, a closely related and promising class of compounds featuring a ureido-piperidine moiety has emerged as a viable scaffold for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of this chemical class, with a focus on its potential as an inhibitor of LIM Kinase (LIMK), a key regulator of cytoskeletal dynamics. This document will detail the synthesis, structure-activity relationships (SAR), and a representative signaling pathway, along with relevant experimental protocols to facilitate further research and development in this area.

Ureido-Piperidine Derivatives as LIM Kinase Inhibitors

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that are central to the regulation of actin dynamics through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin.[1][2] Dysregulation of the LIMK signaling pathway has been implicated in cancer cell invasion and metastasis, making it an attractive target for therapeutic intervention.[3] The ureido-piperidine scaffold has been identified as a promising starting point for the development of LIMK inhibitors.[4]

Quantitative Data: Structure-Activity Relationship of Bis-Aryl Urea LIMK1 Inhibitors

The following table summarizes the structure-activity relationship for a series of bis-aryl urea derivatives, which evolved from an initial piperidine urea-based scaffold, as inhibitors of LIMK1. This data highlights the impact of substitutions on the terminal phenyl ring and the hinge-binding moiety on inhibitory potency.

Compound IDHinge Binder MoietyR Group on Terminal Phenyl UreaLIMK1 IC50 (nM)ROCK-II IC50 (nM)
1 Pyrazole-phenyl->10,0002
2 4-yl-pyrrolopyrimidine-642>10,000
3 4-yl-pyrrolopyrimidineH2011365
7f 4-yl-purineH15005600
7g 5-methyl-pyrrolopyrimidineH62-

Data extracted from Yin et al., 2015.[4]

Experimental Protocols

Synthesis of Bis-Aryl Urea LIMK Inhibitors

The synthesis of bis-aryl urea derivatives targeting LIMK typically involves a multi-step process. A representative synthetic scheme is outlined below, based on methodologies described in the literature.[4]

Scheme 1: General Synthesis of Bis-Aryl Urea LIMK Inhibitors

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Urea Formation cluster_2 Step 3: Suzuki Coupling 3-aminobenzoic acid 3-aminobenzoic acid HATU, DIEA HATU, DIEA 3-aminobenzoic acid->HATU, DIEA propan-2-amine propan-2-amine propan-2-amine->HATU, DIEA Carbonyl amide 4 Carbonyl amide 4 HATU, DIEA->Carbonyl amide 4 Carbonyl amide 4_2 Carbonyl amide 4 DCM DCM Carbonyl amide 4_2->DCM 1-bromo-4-isocyanatobenzene 1-bromo-4-isocyanatobenzene 1-bromo-4-isocyanatobenzene->DCM Bromide 5 Bromide 5 DCM->Bromide 5 Bromide 5_2 Bromide 5 Pd catalyst Pd catalyst Bromide 5_2->Pd catalyst Hinge-binder boronic acid/ester Hinge-binder boronic acid/ester Hinge-binder boronic acid/ester->Pd catalyst Final Bis-Aryl Urea Inhibitor Final Bis-Aryl Urea Inhibitor Pd catalyst->Final Bis-Aryl Urea Inhibitor

Caption: General synthetic route for bis-aryl urea LIMK inhibitors.

Detailed Methodology:

  • Amide Coupling: To a solution of 3-aminobenzoic acid in a suitable solvent such as DMF, a coupling agent like HATU and a base such as DIEA are added, followed by the addition of the desired amine (e.g., propan-2-amine). The reaction is stirred at room temperature until completion.

  • Urea Formation: The resulting carbonyl amide is dissolved in a solvent like dichloromethane (DCM) and reacted with an appropriate isocyanate (e.g., 1-bromo-4-isocyanatobenzene) to form the urea linkage.

  • Suzuki Coupling: The bromide intermediate is then subjected to a palladium-catalyzed Suzuki coupling reaction with the desired hinge-binder boronic acid or boronic ester to yield the final bis-aryl urea inhibitor.

LIMK1 Kinase Inhibition Assay (Luciferase-Based)

This protocol is adapted from a luciferase-based kinase assay designed to measure ATP consumption as an indicator of kinase activity.[5]

Materials:

  • Recombinant human LIMK1 enzyme

  • Recombinant cofilin protein (substrate)

  • Kinase buffer (e.g., 40 mM MOPS pH 7.0, 1 mM EDTA)

  • ATP solution

  • Test compounds (ureido-piperidine derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well white plate, add 40 µL of kinase buffer containing 25 µM cofilin.

  • Add Inhibitor: Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well.

  • Second Incubation: Incubate the plate for an additional 30 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: The decrease in luminescence is proportional to the amount of ATP consumed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The Rho-ROCK-LIMK-Cofilin Signaling Pathway

The Rho-ROCK-LIMK-cofilin pathway is a critical regulator of actin cytoskeleton dynamics.[1][2][3] The signaling cascade is initiated by the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK then phosphorylates and activates LIMK, which subsequently phosphorylates and inactivates cofilin, leading to the stabilization of actin filaments.[6]

G GPCRs/RTKs GPCRs / RTKs RhoA-GDP RhoA-GDP (Inactive) GPCRs/RTKs->RhoA-GDP Activates RhoA-GTP RhoA-GTP (Active) RhoA-GDP->RhoA-GTP GEFs RhoA-GTP->RhoA-GDP GAPs ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates & Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates & Inactivates Actin Depolymerization Actin Depolymerization Cofilin->Actin Depolymerization p-Cofilin p-Cofilin (Inactive) Actin Polymerization &\nStress Fiber Formation Actin Polymerization & Stress Fiber Formation p-Cofilin->Actin Polymerization &\nStress Fiber Formation Leads to Ureido-Piperidine Inhibitor Ureido-Piperidine Inhibitor Ureido-Piperidine Inhibitor->LIMK Inhibits

Caption: The Rho-ROCK-LIMK-Cofilin signaling pathway.

Experimental Workflow for Screening Ureido-Piperidine LIMK Inhibitors

The following workflow outlines the key steps in the discovery and initial characterization of novel ureido-piperidine based LIMK inhibitors.

G Primary Screening Primary Screening: LIMK1 Kinase Assay (Luciferase-based) Hit Identification Hit Identification (Compounds with significant inhibition) Primary Screening->Hit Identification Dose-Response Dose-Response Analysis & IC50 Determination Hit Identification->Dose-Response Yes Library Synthesis Library Synthesis Hit Identification->Library Synthesis No (Synthesize more analogs) SAR Analysis Structure-Activity Relationship (SAR) Analysis Dose-Response->SAR Analysis Selectivity Profiling Kinase Selectivity Profiling (e.g., against ROCK) SAR Analysis->Selectivity Profiling Cell-Based Assays Cell-Based Assays: Cofilin Phosphorylation Selectivity Profiling->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization

Caption: Workflow for LIMK inhibitor discovery and characterization.

Conclusion

The ureido-piperidine scaffold represents a valuable starting point for the design of novel kinase inhibitors, particularly targeting LIMK. The modular nature of its synthesis allows for systematic exploration of structure-activity relationships, enabling the optimization of potency and selectivity. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further investigate and develop this promising class of compounds. Future work should focus on expanding the SAR studies, elucidating the precise binding modes through structural biology, and evaluating the in vivo efficacy of optimized lead compounds in relevant disease models.

References

Investigating the Pharmacokinetics of Piperidinylmethylureido-Based Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic properties of therapeutic agents is fundamental to modern drug discovery and development. This guide focuses on compounds incorporating the piperidinylmethylureido moiety, a structural motif of interest in medicinal chemistry. Due to the broad and novel nature of this chemical class, this document will establish a foundational understanding based on related structures and general pharmacokinetic principles, while highlighting the need for specific experimental data.

The term "this compound" describes a specific chemical scaffold but does not refer to a singular, well-defined drug entity with a publicly available, extensive pharmacokinetic profile. Research in this area often involves novel derivatives, with proprietary data that is not yet in the public domain. Therefore, this guide will provide a framework for the pharmacokinetic investigation of such compounds, drawing parallels from structurally related molecules containing piperidine and urea functionalities.

Core Pharmacokinetic Parameters: A Tabular Summary

The following table outlines the key pharmacokinetic parameters that must be determined for any new chemical entity containing the this compound scaffold. The values presented here are hypothetical and serve as a template for organizing experimental data once it is acquired.

ParameterSymbolDefinitionExample Value Range
Absorption
BioavailabilityF (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.20 - 80%
Maximum ConcentrationCmaxThe peak plasma concentration of a drug after administration.100 - 1000 ng/mL
Time to Maximum ConcentrationTmaxThe time it takes to reach Cmax.0.5 - 4 hours
Absorption Rate ConstantKaThe rate at which a drug enters the systemic circulation.0.5 - 2 hr⁻¹
Distribution
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.1 - 10 L/kg
Protein Binding%The extent to which a drug attaches to proteins in the blood.50 - 99%
Metabolism
ClearanceCLThe volume of plasma cleared of the drug per unit time.0.1 - 1 L/hr/kg
Half-lifeThe time required for the concentration of the drug in the body to be reduced by half.2 - 24 hours
Major Metabolites-The primary products of the drug's breakdown in the body.Phase I (oxidation, reduction, hydrolysis), Phase II (conjugation)
Excretion
Route of Excretion-The primary pathway through which the drug and its metabolites leave the body.Renal, Fecal

Experimental Protocols for Pharmacokinetic Characterization

The determination of the pharmacokinetic profile of a novel this compound compound requires a series of well-defined in vitro and in vivo experiments.

In Vitro Assays
  • Metabolic Stability:

    • Objective: To assess the intrinsic clearance of the compound.

    • Methodology: The compound is incubated with liver microsomes or hepatocytes from relevant species (e.g., human, rat, mouse). The disappearance of the parent compound over time is monitored by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The in vitro half-life and intrinsic clearance are then calculated.

  • Plasma Protein Binding:

    • Objective: To determine the fraction of the compound bound to plasma proteins.

    • Methodology: Equilibrium dialysis is a common method. The compound is added to plasma and dialyzed against a protein-free buffer. The concentrations of the compound in the plasma and buffer compartments at equilibrium are measured to calculate the percentage of protein binding.

  • CYP450 Inhibition and Induction:

    • Objective: To evaluate the potential for drug-drug interactions.

    • Methodology: The compound is co-incubated with specific cytochrome P450 (CYP) isoenzyme substrates and human liver microsomes. The inhibition of the formation of the substrate's metabolite indicates the inhibitory potential of the compound. For induction, hepatocytes are treated with the compound, and the expression of CYP enzymes is measured.

In Vivo Studies
  • Pharmacokinetic Profiling in Animal Models:

    • Objective: To determine key pharmacokinetic parameters in a living organism.

    • Methodology: The compound is administered to laboratory animals (typically rodents) via intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points. Plasma concentrations of the parent drug and its major metabolites are quantified using LC-MS/MS. This data is used to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and bioavailability.

  • Excretion Studies:

    • Objective: To identify the primary routes of elimination.

    • Methodology: Following administration of a radiolabeled version of the compound, urine and feces are collected over an extended period. The total radioactivity in each matrix is measured to determine the percentage of the dose excreted by each route.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the typical workflows and conceptual relationships in the pharmacokinetic evaluation of a novel compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Modeling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Data_Quantification LC-MS/MS Quantification Metabolic_Stability->Data_Quantification Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->Data_Quantification CYP_Interaction CYP450 Interaction (Inhibition/Induction) CYP_Interaction->Data_Quantification PK_Profiling Pharmacokinetic Profiling (Rodent Models) PK_Profiling->Data_Quantification Excretion_Study Excretion Studies (Mass Balance) Excretion_Study->Data_Quantification PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental) Data_Quantification->PK_Modeling

Caption: Experimental workflow for pharmacokinetic characterization.

adme_relationship cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Dissolution Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Permeation Tissues Tissues Systemic_Circulation->Tissues Perfusion Liver Liver Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Tissues->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Biotransformation Bile Bile Liver->Bile Metabolites->Systemic_Circulation Elimination Elimination Kidney->Elimination Urine Bile->Elimination Feces

Methodological & Application

Synthesis of Piperidinylmethylureido from Piperidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of piperidinylmethylureido, also known as 1-(piperidin-1-ylmethyl)urea, from piperidine. The synthesis is based on a one-pot, three-component Mannich-type reaction involving piperidine, formaldehyde, and urea. This method offers a straightforward and efficient route to obtaining the target compound, which may serve as a valuable building block in medicinal chemistry and drug discovery programs. The protocol outlines the reaction setup, procedure, purification, and characterization of the product.

Introduction

This compound and its derivatives are of interest in pharmaceutical research due to the presence of the piperidine and urea moieties, which are common pharmacophores found in a variety of biologically active molecules. The synthesis of such compounds is a key step in the development of new therapeutic agents. The Mannich reaction, a three-component condensation, provides a convergent and atom-economical approach to N-functionalized ureas. This application note describes a general procedure for the synthesis of 1-(piperidin-1-ylmethyl)urea.

Reaction Scheme

The overall reaction for the synthesis of this compound from piperidine, formaldehyde, and urea is depicted below:

Piperidine + Formaldehyde + Urea → 1-(Piperidin-1-ylmethyl)urea + Water

Experimental Protocol

Materials and Equipment:

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Urea

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Infrared spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve urea (1.0 eq) in a minimal amount of water. To this solution, add piperidine (1.0 eq).

  • Addition of Formaldehyde: While stirring the mixture at room temperature, slowly add an aqueous solution of formaldehyde (1.0 eq, 37 wt. % in H₂O). An exothermic reaction may be observed.

  • Reaction Conditions: After the addition of formaldehyde is complete, equip the flask with a reflux condenser and heat the reaction mixture to 60-70 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain 1-(piperidin-1-ylmethyl)urea as a white solid.

  • Characterization: Characterize the final product by determining its melting point and acquiring its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Data Presentation

The following table should be used to record the quantitative data obtained from the synthesis.

ParameterValue
Mass of Piperidine (g)
Moles of Piperidine (mol)
Mass of Urea (g)
Moles of Urea (mol)
Volume of Formaldehyde (mL)
Moles of Formaldehyde (mol)
Mass of Product (g)
Theoretical Yield (g)
Percentage Yield (%)
Melting Point (°C)
Spectroscopic Data

Experimental Workflow Diagram

Synthesis_Workflow A Reactant Preparation (Piperidine, Urea, Water) B Addition of Formaldehyde A->B Slow addition C Reaction at 60-70°C (2-4 hours) B->C Heating D Cooling and Crystallization C->D Cooling E Filtration and Washing (Diethyl Ether) D->E Isolation F Drying under Vacuum E->F Purification G Characterization (m.p., NMR, IR) F->G Analysis H Final Product: 1-(Piperidin-1-ylmethyl)urea G->H

Caption: Experimental workflow for the synthesis of 1-(Piperidin-1-ylmethyl)urea.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Piperidine is a corrosive and flammable liquid.

  • Formaldehyde is a toxic and volatile substance.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

Application Notes and Protocols for High-Throughput Screening of Piperidinylmethylureido Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays to evaluate the biological activity of piperidinylmethylureido compounds. The following sections describe biochemical and cell-based assays to assess the inhibitory activity of these compounds on p38 MAPK, tubulin polymerization, and TNF-α secretion.

Biochemical Assay: p38 MAPK Inhibition using LanthaScreen™ TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of p38α mitogen-activated protein kinase (MAPK) by test compounds. The assay is based on the detection of phosphorylation of a substrate by the p38α kinase.

Signaling Pathway: p38 MAPK

The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.[1][2][3] Activation of this pathway, often initiated by cytokines or environmental stress, leads to a phosphorylation cascade involving MAPKKKs and MAPKKs, ultimately resulting in the phosphorylation and activation of p38 MAPK.[1][2] Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors and other kinases, to regulate processes such as inflammation, apoptosis, and cell differentiation.[2][3]

p38_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress Stress Stress->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38_MAPK p38 MAPK MKK3/6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF-2, MEF-2) p38_MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

p38 MAPK Signaling Pathway
Experimental Workflow

The experimental workflow for the p38 MAPK LanthaScreen™ assay involves the incubation of the kinase and substrate with the test compound, followed by the addition of a detection solution and measurement of the TR-FRET signal.

p38_assay_workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compounds Start->Prepare_Reagents Incubate_Kinase Incubate p38α Kinase with Test Compound Prepare_Reagents->Incubate_Kinase Add_Substrate_ATP Add Substrate (ATF-2/GST) and ATP to Initiate Reaction Incubate_Kinase->Add_Substrate_ATP Incubate_Reaction Incubate for 60 minutes at Room Temperature Add_Substrate_ATP->Incubate_Reaction Add_Detection Add TR-FRET Detection Reagent (Eu-labeled antibody) Incubate_Reaction->Add_Detection Incubate_Detection Incubate for 60 minutes in the Dark Add_Detection->Incubate_Detection Read_Plate Read Plate on a TR-FRET Compatible Plate Reader Incubate_Detection->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

p38 MAPK LanthaScreen™ Assay Workflow
Experimental Protocol

Materials:

  • p38α/SAPK2a kinase (e.g., Upstate Biotechnology, Cat. #14-251)

  • ATF-2/GST fusion protein substrate

  • ATP

  • LanthaScreen™ Eu-labeled anti-phospho-ATF-2 (Thr71) antibody

  • SureLight™ Allophycocyanin-anti-GST antibody

  • Kinase Assay Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • TR-FRET Dilution Buffer

  • Test compounds (this compound derivatives) and control inhibitors (e.g., SB203580)

  • 384-well low-volume plates

Procedure:

  • Prepare Reagents:

    • Prepare a 3X solution of p38α kinase (e.g., 9 nM) in Kinase Assay Buffer.

    • Prepare a 3X solution of ATP (e.g., 300 µM) in Kinase Assay Buffer.

    • Prepare a 4.29X solution of ATF-2/GST substrate (e.g., 429 nM) in Kinase Assay Buffer.

    • Prepare serial dilutions of test compounds and control inhibitor in DMSO, then dilute into Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 3X p38α kinase solution to each well of a 384-well plate.

    • Add 5 µL of the diluted test compound or control inhibitor solution to the respective wells.

    • Pre-incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mix containing the 3X ATP and 4.29X ATF-2/GST substrate.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection solution by diluting the Eu-labeled anti-phospho-ATF-2 antibody and SureLight™ APC-anti-GST antibody in TR-FRET Dilution Buffer.

    • Add 15 µL of the detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm) with excitation at approximately 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Data Presentation
CompoundTargetAssay FormatIC50 (µM)Reference
SB203580p38αLanthaScreen™ TR-FRET~0.06[4]
Pamapimod (R-1503)p38αEnzymatic0.014[5]
TAK-715p38αEnzymatic0.0071[5]
R1487p38αEnzymatic0.010[5]

Biochemical Assay: Tubulin Polymerization Inhibition

This protocol outlines a high-throughput assay to screen for compounds that inhibit the polymerization of tubulin into microtubules. The assay measures the increase in light scattering or fluorescence as tubulin polymerizes.

Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton.[6] They undergo phases of polymerization (growth) and depolymerization (shortening) in a process called dynamic instability, which is driven by GTP hydrolysis.[6][7][8][9] Compounds that interfere with tubulin polymerization can disrupt cellular processes like mitosis, making them attractive targets for cancer therapy.

microtubule_dynamics Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization (Growth) Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Catastrophe Catastrophe Microtubule->Catastrophe Depolymerization Depolymerization (Shortening) Catastrophe->Depolymerization GDP_Tubulin αβ-Tubulin Dimers (GDP-bound) Depolymerization->GDP_Tubulin Rescue Rescue Rescue->Tubulin_Dimers GDP_Tubulin->Rescue

Microtubule Polymerization Dynamics
Experimental Workflow

The tubulin polymerization assay involves initiating polymerization by warming the reaction mixture and monitoring the change in signal over time.

tubulin_assay_workflow Start Start Prepare_Reagents Prepare Tubulin, GTP, and Test Compounds Start->Prepare_Reagents Pre_warm_Plate Pre-warm 96-well Plate to 37°C Prepare_Reagents->Pre_warm_Plate Add_Compounds Add Test Compounds to Wells Pre_warm_Plate->Add_Compounds Initiate_Polymerization Add Cold Tubulin/GTP Mix to Initiate Polymerization Add_Compounds->Initiate_Polymerization Read_Plate Immediately Read Plate Kinetically at 340 nm or with Fluorescence Initiate_Polymerization->Read_Plate Incubate_and_Read Incubate at 37°C for 60 minutes with Continuous Reading Read_Plate->Incubate_and_Read Analyze_Data Analyze Polymerization Curves and Calculate IC50 Values Incubate_and_Read->Analyze_Data End End Analyze_Data->End

Tubulin Polymerization Assay Workflow
Experimental Protocol

Materials:

  • Lyophilized tubulin (>97% pure) (e.g., Cytoskeleton, Inc., Cat. #HTS03)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Test compounds and control inhibitors (e.g., Nocodazole, Vinblastine)

  • Half-area 96-well plates

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

    • Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

    • Prepare serial dilutions of test compounds and controls in polymerization buffer.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C in the plate reader.

    • Add 10 µL of the diluted test compound or control to the appropriate wells of the pre-warmed plate.

    • On ice, add the required volume of cold reconstituted tubulin to the polymerization buffer.

  • Initiate Polymerization and Read:

    • Using a multichannel pipette, rapidly transfer 90 µL of the cold tubulin/polymerization buffer mixture to the wells containing the compounds.

    • Immediately start kinetic reading at 340 nm (for light scattering) or with appropriate fluorescence excitation/emission wavelengths (e.g., 360 nm excitation/420 nm emission if using a fluorescent reporter) for 60 minutes at 37°C.[10][11][12]

  • Data Analysis:

    • Determine the maximum polymerization rate (Vmax) and the final polymer mass (endpoint absorbance/fluorescence) for each concentration.

    • Plot the percentage of inhibition of Vmax or endpoint signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation
CompoundTargetAssay FormatIC50 (µM)Reference
NocodazoleTubulin PolymerizationHigh-Content0.244[13]
VinblastineTubulin PolymerizationAbsorbance2.24[10]
ColchicineTubulin PolymerizationIn vitro0.01065[14]
Benzyl isothiocyanate (BITC)Tubulin PolymerizationIn vitro13.0[15]
Compound 25aTubulin PolymerizationIn vitro2.1[16]

Cell-Based Assay: Inhibition of TNF-α Secretion

This protocol describes a high-throughput, homogeneous cell-based assay to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[17][18] The assay utilizes Homogeneous Time Resolved Fluorescence (HTRF) or AlphaLISA technology for detection.

Signaling Pathway: TNF-α

TNF-α is a pro-inflammatory cytokine that plays a central role in inflammation and immunity.[19][20][21][22][23] It signals through two receptors, TNFR1 and TNFR2, to activate downstream pathways such as NF-κB and MAPK, leading to the expression of various inflammatory genes.[19][22][23] Dysregulation of TNF-α is implicated in numerous inflammatory diseases.

TNF_alpha_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 NF_kappaB_Pathway NF-κB Pathway TRAF2->NF_kappaB_Pathway MAPK_Pathway MAPK Pathway TRAF2->MAPK_Pathway NF_kappaB NF-κB NF_kappaB_Pathway->NF_kappaB AP-1 AP-1 MAPK_Pathway->AP-1 Gene_Expression Pro-inflammatory Gene Expression NF_kappaB->Gene_Expression AP-1->Gene_Expression

TNF-α Signaling Pathway
Experimental Workflow

The cell-based TNF-α secretion assay involves stimulating cells in the presence of test compounds, followed by detection of secreted TNF-α in the supernatant.

tnf_assay_workflow Start Start Seed_Cells Seed THP-1 Cells in 96- or 384-well Plates Start->Seed_Cells Add_Compounds Add Test Compounds and Controls Seed_Cells->Add_Compounds Stimulate_Cells Stimulate Cells with LPS Add_Compounds->Stimulate_Cells Incubate Incubate for 17-24 hours at 37°C Stimulate_Cells->Incubate Transfer_Supernatant Transfer Supernatant to Assay Plate (optional) Incubate->Transfer_Supernatant Add_Detection_Reagents Add HTRF or AlphaLISA Detection Reagents Transfer_Supernatant->Add_Detection_Reagents Incubate_Detection Incubate at Room Temperature in the Dark Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate on a Compatible Plate Reader Incubate_Detection->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Cell-Based TNF-α Secretion Assay Workflow
Experimental Protocol

Materials:

  • THP-1 human monocytic cell line

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • HTRF or AlphaLISA TNF-α detection kit (e.g., from Cisbio or PerkinElmer)

  • Test compounds and control inhibitors (e.g., a known p38 inhibitor)

  • 96-well or 384-well cell culture plates

  • HTRF or AlphaLISA compatible plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture THP-1 cells in suspension in complete RPMI 1640 medium.

    • Seed cells into 96-well or 384-well plates at a density of approximately 3000-4000 cells/well.[17]

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of test compounds and controls.

    • Add the diluted compounds to the cell plates.

    • Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated controls.[17]

    • Incubate the plates for 17-24 hours at 37°C in a humidified incubator.[17][24]

  • Detection of Secreted TNF-α (HTRF Example):

    • Prepare the HTRF detection reagents according to the manufacturer's instructions, typically containing an anti-TNF-α antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an anti-TNF-α antibody labeled with an acceptor fluorophore (e.g., XL665).

    • Add the HTRF reagent mix to each well.

    • Incubate at room temperature for 3 hours, protected from light.[24]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) following excitation at approximately 320-340 nm.

    • Calculate the HTRF ratio (Acceptor signal / Donor signal).

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Data Presentation
CompoundTarget/Cell LineAssay FormatIC50 (µM)Reference
Compound 8aMicrogliaELISA0.1871[25]
Compound 8bMicrogliaELISA0.2242[25]
Compound 9bMicrogliaELISA0.1944[25]
Plant-derived compoundsTNF-αIn silicoVaries[26]

References

Application Notes and Protocols for In Vivo Testing of Piperidinylmethylureido Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinylmethylureido-based compounds represent a promising class of molecules with therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer. Their efficacy is often attributed to the modulation of key cellular signaling pathways, such as the PI3K/Akt/GSK-3β cascade. This document provides detailed application notes and standardized protocols for the in vivo evaluation of this compound compounds in established animal models of Alzheimer's disease and glioblastoma.

Preclinical Rationale for this compound Compounds

The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, and its incorporation into a ureido structure can facilitate interactions with various biological targets. A key putative target for this class of compounds is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the pathophysiology of both Alzheimer's disease and various cancers.[1][2][3] In Alzheimer's disease, hyperactive GSK-3β contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and is also involved in the production of amyloid-β plaques.[1][4] In glioblastoma, the PI3K/Akt/GSK-3β pathway is often dysregulated, promoting tumor cell proliferation, survival, and resistance to therapy.[3][5] Therefore, inhibitors of GSK-3β, such as certain this compound derivatives, are hypothesized to have neuroprotective and anti-tumor effects.

Application Note 1: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Mouse Model

This application note describes the use of the 5xFAD mouse model to assess the neuroprotective and cognitive-enhancing effects of a lead this compound compound, designated here as PMU-AD1.

Animal Model: 5xFAD Transgenic Mice

The 5xFAD mouse model is an aggressive model of amyloid pathology, co-expressing five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin-1 (PSEN1) genes. These mice develop amyloid plaques and cognitive deficits at an early age, making them suitable for preclinical drug screening.[6][7]

Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Evaluation Animal Acclimatization Animal Acclimatization Baseline Behavioral Assessment Baseline Behavioral Assessment Animal Acclimatization->Baseline Behavioral Assessment Chronic Dosing (PMU-AD1 vs. Vehicle) Chronic Dosing (PMU-AD1 vs. Vehicle) Baseline Behavioral Assessment->Chronic Dosing (PMU-AD1 vs. Vehicle) Monitoring (Weight, Health) Monitoring (Weight, Health) Chronic Dosing (PMU-AD1 vs. Vehicle)->Monitoring (Weight, Health) Morris Water Maze Test Morris Water Maze Test Monitoring (Weight, Health)->Morris Water Maze Test Tissue Collection (Brain) Tissue Collection (Brain) Morris Water Maze Test->Tissue Collection (Brain) Biochemical & Histological Analysis Biochemical & Histological Analysis Tissue Collection (Brain)->Biochemical & Histological Analysis

Experimental workflow for in vivo testing of PMU-AD1 in 5xFAD mice.
Quantitative Data Summary

The following tables present representative data from a hypothetical study evaluating PMU-AD1 in 5xFAD mice.

Table 1: Morris Water Maze Performance - Escape Latency

Treatment GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)
Wild-Type + Vehicle45.2 ± 3.135.8 ± 2.928.1 ± 2.520.5 ± 2.215.3 ± 1.9
5xFAD + Vehicle58.7 ± 4.255.1 ± 3.850.3 ± 3.546.8 ± 3.343.1 ± 3.0
5xFAD + PMU-AD1 (20 mg/kg)57.9 ± 4.048.2 ± 3.6*40.5 ± 3.1**32.7 ± 2.8 25.4 ± 2.5

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to 5xFAD + Vehicle.

Table 2: Brain Biomarker Analysis

Treatment Groupp-Tau (Ser202/Thr205) (% of Vehicle)Aβ42 Levels (pg/mg tissue)
Wild-Type + Vehicle100 ± 8150 ± 25
5xFAD + Vehicle350 ± 252500 ± 310
5xFAD + PMU-AD1 (20 mg/kg)210 ± 18**1650 ± 250*

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to 5xFAD + Vehicle.

Protocol: Morris Water Maze Test

The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents.[8][9][10]

Materials:

  • Circular pool (120-150 cm in diameter) filled with opaque water (22-24°C).

  • Submerged platform (10 cm in diameter), 1 cm below the water surface.

  • Video tracking system and software.

  • High-contrast spatial cues placed around the room.

Procedure:

  • Acclimatization (Day 0): Allow mice to swim freely for 60 seconds without the platform.

  • Visible Platform Training (Day 1): The platform is marked with a visible cue and placed in a different quadrant for each of the four trials. This ensures the mice can see and learn to escape onto a platform.

  • Hidden Platform Training (Days 2-5):

    • The platform is submerged and kept in the same target quadrant for all trials.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.

    • Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.[9]

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.[9]

    • Conduct four trials per day for each mouse with an inter-trial interval of at least 15 minutes.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Data Analysis:

  • Escape Latency: The time taken to find the hidden platform during training days.

  • Time in Target Quadrant: The percentage of time spent in the correct quadrant during the probe trial.

Application Note 2: Evaluation of Anti-Tumor Efficacy in a Glioblastoma Orthotopic Mouse Model

This application note outlines the procedure for evaluating the anti-tumor activity of a this compound compound, designated PMU-CAN1, in an orthotopic glioblastoma mouse model.

Animal Model: Orthotopic Glioblastoma Xenograft

Patient-derived or established glioblastoma cell lines (e.g., U87MG, GL261) are stereotactically implanted into the brains of immunodeficient mice (e.g., nude or SCID mice). This model recapitulates the infiltrative growth and microenvironment of human glioblastoma.[11][12][13]

Experimental Workflow

G cluster_0 Tumor Implantation cluster_1 Tumor Growth & Treatment cluster_2 Efficacy Evaluation Cell Culture (Glioblastoma) Cell Culture (Glioblastoma) Stereotactic Intracranial Injection Stereotactic Intracranial Injection Cell Culture (Glioblastoma)->Stereotactic Intracranial Injection Tumor Growth Monitoring (Bioluminescence) Tumor Growth Monitoring (Bioluminescence) Stereotactic Intracranial Injection->Tumor Growth Monitoring (Bioluminescence) Randomization & Dosing (PMU-CAN1 vs. Vehicle) Randomization & Dosing (PMU-CAN1 vs. Vehicle) Tumor Growth Monitoring (Bioluminescence)->Randomization & Dosing (PMU-CAN1 vs. Vehicle) Tumor Volume Measurement Tumor Volume Measurement Randomization & Dosing (PMU-CAN1 vs. Vehicle)->Tumor Volume Measurement Survival Analysis Survival Analysis Tumor Volume Measurement->Survival Analysis Endpoint Tissue Analysis Endpoint Tissue Analysis Survival Analysis->Endpoint Tissue Analysis

Workflow for assessing PMU-CAN1 efficacy in an orthotopic glioblastoma model.
Quantitative Data Summary

The following tables show representative data from a hypothetical study of PMU-CAN1 in an orthotopic glioblastoma model.

Table 3: Tumor Growth Inhibition

Treatment GroupDay 7 Tumor Volume (mm³)Day 14 Tumor Volume (mm³)Day 21 Tumor Volume (mm³)Day 28 Tumor Volume (mm³)
Vehicle15.2 ± 2.148.5 ± 5.3110.2 ± 12.1250.6 ± 28.4
PMU-CAN1 (50 mg/kg)14.8 ± 1.935.1 ± 4.2*65.7 ± 8.9**130.4 ± 15.7***

*Data are presented as mean tumor volume ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle.

Table 4: Survival Analysis

Treatment GroupMedian Survival (Days)Percent Increase in Lifespan
Vehicle30-
PMU-CAN1 (50 mg/kg)42*40%

*p<0.05 compared to Vehicle (Log-rank test).

Protocol: Orthotopic Glioblastoma Mouse Model and Efficacy Study

Materials:

  • Glioblastoma cells (e.g., U87MG-luciferase).

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).

  • Stereotactic apparatus.

  • Anesthesia (e.g., isoflurane).

  • Bioluminescence imaging system.

Procedure:

  • Cell Preparation: Culture U87MG-luciferase cells to ~80% confluency. Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10⁵ cells/µL.

  • Stereotactic Implantation:

    • Anesthetize the mouse and secure it in the stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., right striatum).

    • Slowly inject 2-5 µL of the cell suspension into the brain parenchyma.[13]

    • Withdraw the needle slowly and suture the incision.

  • Tumor Growth Monitoring:

    • Perform bioluminescence imaging weekly to monitor tumor growth.

    • Once tumors reach a predetermined size (e.g., 10-15 mm³), randomize mice into treatment groups.

  • Drug Administration:

    • Administer PMU-CAN1 or vehicle according to the planned dosing schedule (e.g., daily intraperitoneal injection).

  • Efficacy Assessment:

    • Continue to measure tumor volume via bioluminescence imaging throughout the study.

    • Monitor animal body weight and clinical signs of toxicity.

    • Record the date of death or euthanize mice when they meet pre-defined endpoint criteria (e.g., >20% weight loss, neurological symptoms) to determine survival.[14]

Data Analysis:

  • Tumor Volume: Calculate tumor volume from bioluminescence signal intensity.

  • Survival: Analyze survival data using Kaplan-Meier curves and the log-rank test.

Signaling Pathway Diagrams

GSK-3β Signaling in Alzheimer's Disease

In the context of Alzheimer's disease, the dysregulation of the PI3K/Akt pathway leads to the overactivation of GSK-3β. This, in turn, promotes the hyperphosphorylation of tau and the processing of APP, contributing to the formation of neurofibrillary tangles and amyloid plaques, respectively.[2][15]

G cluster_0 Upstream Signaling cluster_1 Downstream Pathological Events Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β Tau Tau GSK-3β->Tau APP Processing APP Processing GSK-3β->APP Processing PMU-AD1 PMU-AD1 PMU-AD1->GSK-3β Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Amyloid-β Plaques Amyloid-β Plaques APP Processing->Amyloid-β Plaques

Targeting GSK-3β in Alzheimer's Disease.
PI3K/Akt/GSK-3β Signaling in Glioblastoma

In glioblastoma, the PI3K/Akt pathway is frequently activated, leading to the phosphorylation and inactivation of GSK-3β. This contributes to tumor cell survival, proliferation, and resistance to apoptosis.[3][5][16]

G cluster_0 Upstream Signaling cluster_1 Downstream Cellular Processes Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β Cell Survival Cell Survival GSK-3β->Cell Survival Proliferation Proliferation GSK-3β->Proliferation Apoptosis Apoptosis GSK-3β->Apoptosis PMU-CAN1 PMU-CAN1 PMU-CAN1->GSK-3β Modulates

Modulation of the PI3K/Akt/GSK-3β pathway in Glioblastoma.

References

Crystallization Techniques for Piperidinylmethylureido Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of piperidinylmethylureido derivatives. These compounds are of interest in pharmaceutical development, and obtaining high-quality crystals is crucial for their structural elucidation and physicochemical characterization. The following sections outline common crystallization techniques, provide detailed experimental protocols, and summarize key quantitative data.

Introduction to Crystallization of this compound Derivatives

Crystallization is a critical step in the development of active pharmaceutical ingredients (APIs). For this compound derivatives, obtaining a crystalline solid form is essential for determining the three-dimensional molecular structure through X-ray diffraction, which provides insights into structure-activity relationships. Furthermore, a stable and pure crystalline form is necessary for formulation, ensuring consistent bioavailability and stability of the final drug product.

The crystallization of these derivatives, which combine a flexible piperidinylmethyl group with a urea moiety capable of forming strong hydrogen bonds, can be achieved through several common techniques. The choice of method and solvent system is crucial and often requires empirical screening to identify optimal conditions.

Key Crystallization Techniques

Several techniques are commonly employed for the crystallization of organic compounds like this compound derivatives. The most successful methods are often slow processes that allow for the ordered arrangement of molecules into a crystal lattice.

  • Slow Evaporation: This is one of the simplest and most widely used techniques. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to supersaturation and subsequent crystal formation.

  • Slow Cooling: This method is effective when the solubility of the compound is significantly dependent on temperature. A saturated solution at a higher temperature is slowly cooled, decreasing the solubility and inducing crystallization. The rate of cooling is a critical parameter that influences crystal size and quality.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. This method is particularly useful for small quantities of material.

  • Anti-Solvent Addition: This method involves the direct, slow addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound. This induces precipitation, and with controlled addition rates and stirring, crystalline material can be obtained.

Experimental Protocols

The following are detailed protocols for the crystallization of this compound derivatives based on established methods for related compounds.

Protocol 1: Slow Evaporation from a Single Solvent

Objective: To obtain single crystals of a this compound derivative by slow evaporation of a suitable solvent.

Materials:

  • This compound derivative (e.g., N-aryl-N'-(piperidin-1-ylmethyl)urea)

  • High-purity solvent (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Small glass vial (1-5 mL) with a cap or parafilm

  • Microscope for crystal inspection

Procedure:

  • Solvent Screening: Begin by testing the solubility of a small amount of the compound in various solvents to find one in which it is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated or just saturated solution of the this compound derivative in the chosen solvent at room temperature. This can be done by adding the compound to the solvent in small portions with stirring until a small amount of solid no longer dissolves.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any undissolved particles or dust, which could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. This can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Cooling Crystallization

Objective: To induce crystallization by slowly cooling a saturated solution.

Materials:

  • This compound derivative

  • Solvent with a high-temperature coefficient of solubility for the compound (e.g., isopropanol, ethanol/water mixture)

  • Heating plate with stirring

  • Insulated container (e.g., Dewar flask or styrofoam box)

Procedure:

  • Prepare a Saturated Solution: In a flask, prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., 50-60 °C). Ensure all the solid has dissolved.

  • Filtration: Hot-filter the solution to remove any impurities.

  • Slow Cooling: Place the flask in an insulated container to ensure a slow cooling rate. The container can be left at room temperature or placed in a refrigerator for slower cooling.

  • Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

  • Isolation: Once the solution has reached room temperature and crystal growth has ceased, isolate the crystals by filtration. Wash with a small amount of the cold solvent and dry.

Protocol 3: Vapor Diffusion (Hanging Drop Method)

Objective: To grow crystals by the slow diffusion of an anti-solvent vapor into the compound solution.

Materials:

  • This compound derivative

  • A "good" solvent in which the compound is soluble

  • A volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether)

  • Greased depression slides or crystallization plates

  • Coverslips

Procedure:

  • Prepare the Reservoir: Add the anti-solvent to the reservoir of the depression slide or crystallization well.

  • Prepare the Drop: On a coverslip, mix a small volume (1-2 µL) of the concentrated compound solution with an equal volume of the reservoir solution.

  • Seal the System: Invert the coverslip and place it over the reservoir, sealing it with grease to create an airtight environment.

  • Equilibration: Over time, water will slowly vaporize from the drop and equilibrate with the higher concentration of the precipitant in the reservoir. This slowly increases the concentration of both the compound and the precipitant in the drop, leading to crystallization.

  • Monitoring and Harvesting: Monitor for crystal growth over several days to weeks. Once formed, crystals can be carefully harvested.

Data Presentation

The success of a crystallization experiment is determined by several factors, including the choice of solvent, temperature, and concentration. The following table summarizes representative data for the crystallization of a hypothetical this compound derivative based on common outcomes for similar compounds.

Crystallization MethodSolvent SystemTemperature (°C)Time to First CrystalsCrystal Size (mm)Yield (%)Morphology
Slow EvaporationEthanol20-253-5 days0.2 - 0.565Needles
Slow EvaporationAcetone20-252-4 days0.1 - 0.370Plates
Slow CoolingIsopropanol60 to 2012-24 hours0.3 - 0.785Prisms
Vapor DiffusionDichloromethane / Hexane20-255-10 days0.1 - 0.450Rods
Anti-solvent AdditionToluene / Heptane20-251-2 hours0.05 - 0.290Microcrystalline Powder

Note: This data is illustrative and specific results will vary depending on the exact molecular structure of the this compound derivative and the precise experimental conditions.

Visualization of a Potential Biological Pathway

Some novel urea derivatives have been identified as dual-target ligands for glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. The activation of the PPARγ signaling pathway by a this compound derivative could be a mechanism of action for its potential therapeutic effects, such as in the treatment of type 2 diabetes.

Below is a diagram representing the simplified PPARγ signaling pathway and the potential role of a this compound derivative as a ligand.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Derivative This compound Derivative (Ligand) PPARg PPARγ Derivative->PPARg Binds to Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex Activated_Complex Activated PPARγ-RXR Complex Complex->Activated_Complex Ligand Binding (Derivative) PPRE PPRE (DNA Response Element) Activated_Complex->PPRE Binds to Activated_Complex->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Proteins Proteins Involved in Glucose & Lipid Metabolism mRNA->Proteins Translation Biological_Effect Biological Effect (e.g., Increased Insulin Sensitivity) Proteins->Biological_Effect

Caption: Simplified PPARγ signaling pathway activated by a this compound derivative.

The following diagram illustrates a general experimental workflow for the crystallization of this compound derivatives.

Crystallization_Workflow start Start: Synthesized this compound Derivative (Amorphous or Oil) sol_screen Solvent Screening (Solubility Tests) start->sol_screen method_select Select Crystallization Method sol_screen->method_select slow_evap Slow Evaporation method_select->slow_evap Good solubility, volatile solvent slow_cool Slow Cooling method_select->slow_cool Temp-dependent solubility vapor_diff Vapor Diffusion method_select->vapor_diff Small quantity, anti-solvent available anti_sol Anti-Solvent Addition method_select->anti_sol High supersaturation needed crystals Crystal Formation slow_evap->crystals slow_cool->crystals vapor_diff->crystals anti_sol->crystals harvest Harvest and Dry Crystals crystals->harvest characterize Characterization (XRD, DSC, etc.) harvest->characterize end End: High-Quality Crystals characterize->end

Caption: General experimental workflow for crystallization of this compound derivatives.

References

Application Notes and Protocols for Utilizing Piperidinylmethylureido Fragments in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the piperidinylmethylureido fragment in fragment-based drug design (FBDD). While direct literature on this specific fragment is limited, its constituent piperidine and urea moieties are well-established pharmacophores in drug discovery.[1][2][3][4][5] This document outlines a rational approach for its application, from initial screening to hit-to-lead optimization, primarily focusing on kinase inhibition as a representative target class.[6][7]

Introduction to the this compound Fragment

The this compound scaffold combines key features beneficial for fragment-based screening:

  • 3D Geometry: The saturated piperidine ring provides a three-dimensional character, which is advantageous for exploring non-flat binding pockets and improving physicochemical properties compared to purely aromatic fragments.[2]

  • Hydrogen Bonding Capabilities: The urea moiety is a potent hydrogen bond donor and acceptor, crucial for forming stable interactions with protein targets, particularly in the hinge region of kinases.[3][5]

  • Vectorial Growth Points: The fragment possesses clear vectors for chemical elaboration on both the piperidine nitrogen and the terminal urea nitrogen, allowing for systematic optimization of potency and selectivity.

Hypothetical Application in Kinase Inhibitor Discovery

Protein kinases are a prominent target class for FBDD. The this compound fragment can be proposed as a starting point for developing kinase inhibitors due to the prevalence of urea-based compounds that target the ATP-binding site.[6][7]

Data Presentation

The following table summarizes hypothetical screening and early optimization data for a this compound fragment against a generic kinase target. This data is illustrative and based on typical values observed for similar fragments in FBDD campaigns.

Compound IDFragment StructureMethodTargetKd (µM)IC50 (µM)Ligand Efficiency (LE)
PNU-0011-(piperidin-4-ylmethyl)ureaSPRKinase A500>10000.35
PNU-0021-(1-methylpiperidin-4-ylmethyl)ureaNMRKinase A3508000.38
PNU-0031-((1-acetylpiperidin-4-yl)methyl)ureaITCKinase A2004500.41
PNU-0041-((1-benzoylpiperidin-4-yl)methyl)ureaFTSKinase A801500.45

Experimental Protocols

Protocol 1: Synthesis of a this compound Fragment Library

This protocol describes a general method for the synthesis of a small library of this compound fragments with diversification at the piperidine nitrogen.

Materials:

  • 4-(aminomethyl)piperidine derivatives (commercially available or synthesized)

  • Potassium cyanate or isocyanates

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Urea Moiety:

    • Dissolve the starting 4-(aminomethyl)piperidine derivative (1 eq.) in a mixture of water and DCM.

    • Add a solution of potassium cyanate (1.2 eq.) in water.

    • Acidify the reaction mixture with concentrated HCl to a pH of ~2.

    • Stir vigorously at room temperature for 12-24 hours.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, DCM/Methanol gradient) to yield the desired this compound fragment.

  • N-Alkylation/Acylation of the Piperidine Ring:

    • To a solution of the parent this compound fragment (1 eq.) in DCM, add TEA (1.5 eq.).

    • Cool the mixture to 0°C and add the desired alkyl halide or acyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the diversified fragment.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting the binding of low molecular weight fragments to a target protein.[8]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Target kinase

  • Fragment library stock solutions in DMSO

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a standard amine coupling kit.

    • Inject the target kinase solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters.

  • Fragment Screening:

    • Prepare a series of fragment dilutions in running buffer from the DMSO stock solutions.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding response.

    • For hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (Kd).

Protocol 3: Hit-to-Lead Optimization

This protocol outlines a structure-guided approach to optimize an initial fragment hit.

Procedure:

  • Structural Biology:

    • Obtain a high-resolution crystal structure of the target kinase in complex with the initial this compound fragment hit.

  • Structure-Based Design:

    • Analyze the co-crystal structure to identify key interactions and unoccupied pockets in the binding site.

    • Design new analogs by growing the fragment into these pockets or by merging it with other identified fragments. Focus on vectors on the piperidine nitrogen and the terminal urea nitrogen.

  • Synthesis and Assay:

    • Synthesize the designed analogs using appropriate synthetic routes.

    • Evaluate the synthesized compounds in biochemical assays (e.g., kinase activity assay) to determine their IC50 values.

    • Determine the Kd and ligand efficiency (LE) for promising compounds.

  • Iterative Optimization:

    • Repeat the cycle of design, synthesis, and testing to improve potency, selectivity, and ADME properties.

Visualizations

Logical Workflow for Fragment-Based Drug Design

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization a Fragment Library b Biophysical Screening (SPR, NMR, etc.) a->b c Identify Hits b->c d Orthogonal Assay c->d e Structural Biology (X-ray, NMR) d->e f Determine Kd & LE e->f g Structure-Based Design f->g h Synthesis of Analogs g->h i SAR Analysis h->i i->g Iterative Cycles j Lead Compound i->j k ADME/Tox Profiling j->k l In Vivo Efficacy k->l m Candidate Drug l->m

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Signaling Pathway of a Generic Kinase Target

Kinase_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P_Rec Phosphorylated RTK Rec->P_Rec Dimerization & Autophosphorylation Adaptor Adaptor Protein P_Rec->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival TF->Proliferation Gene Expression Inhibitor This compound Inhibitor Inhibitor->Raf

Caption: A simplified representation of the MAPK/ERK signaling pathway.

References

Application of Piperidinylmethylureido Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties that often translate to good blood-brain barrier permeability. When combined with a ureido moiety, this chemical space gives rise to a diverse range of molecules with significant potential in neuroscience research. While the specific term "Piperidinylmethylureido" does not define a widely recognized class of compounds, the broader family of piperidine urea derivatives has emerged as a promising area of investigation for various neurological and neurodegenerative disorders.

These compounds have demonstrated efficacy in preclinical models through various mechanisms, including neuroprotection against ischemic and excitotoxic insults, and modulation of key enzymatic pathways involved in neuroinflammation and cognitive function. This document provides an overview of the applications of piperidine urea derivatives in neuroscience, with a focus on their neuroprotective effects and their role as enzyme inhibitors. Detailed experimental protocols and data from key studies are presented to facilitate further research and development in this area.

I. Neuroprotective Applications of Piperidine Urea Derivatives

A significant area of research for piperidine urea derivatives is their potential to protect neurons from damage and death. Studies have highlighted their efficacy in models of ischemic stroke and glutamate-induced excitotoxicity.

A. Lead Compound: A10

Recent research has identified a novel piperidine urea derivative, designated as A10 , with potent neuroprotective properties.[1] In preclinical studies, A10 has shown superior efficacy and a better safety profile compared to the investigational neuroprotective agent Fenazinel.[1]

B. Quantitative Data

The neuroprotective effects of Compound A10 have been quantified in both in vitro and in vivo models.

Assay Compound Concentration/Dose Result Reference
L-glutamic acid-induced injury in SH-SY5Y cellsA100.1, 1, 10 µmol/LExhibited slightly better protective activity than Fenazinel[1]
hERG Inhibition (Cardiotoxicity)A10IC50 > 40 µmol/L (weak cardiotoxicity)[1]
Hypoxia Tolerance in MiceA106 mg/kg (i.v.)Prolonged survival time more effectively than Fenazinel[1]
Middle Cerebral Artery Occlusion (MCAO) in RatsA101.0, 3.0, 5.0 mg/kgSignificantly reduced the percentage of cerebral infarction in a dose-dependent manner[1]
C. Experimental Protocols

This protocol is based on the methodology described for evaluating the neuroprotective effects of piperidine urea derivatives against glutamate-induced excitotoxicity in a human neuroblastoma cell line.[1]

a. Cell Culture and Treatment:

  • Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Replace the medium with serum-free DMEM containing the test compounds (e.g., Compound A10 at 0.1, 1, and 10 µmol/L) and incubate for 2 hours.

  • Introduce L-glutamic acid to a final concentration of 50 mM to induce neuronal injury and incubate for 24 hours. A control group without glutamate and a model group with glutamate but without the test compound should be included.

b. Cell Viability Assessment (MTT Assay):

  • Following the 24-hour incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of piperidine urea derivatives.[1]

a. Animal Model:

  • Use adult male Sprague-Dawley rats (250-300 g).

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or pentobarbital).

  • Induce middle cerebral artery occlusion (MCAO) by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

b. Drug Administration and Assessment:

  • Administer the test compound (e.g., Compound A10 at 1.0, 3.0, and 5.0 mg/kg) intravenously or intraperitoneally at the onset of reperfusion.

  • After 24 hours of reperfusion, euthanize the animals and remove the brains.

  • Slice the brains into coronal sections (e.g., 2 mm thick).

  • Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume as a percentage of the total brain volume using image analysis software.

D. Visualization

G Experimental Workflow for Neuroprotection Assays cluster_0 In Vitro Assay cluster_1 In Vivo Assay a SH-SY5Y Cell Culture b Compound Treatment a->b c Glutamate-Induced Injury b->c d MTT Assay for Cell Viability c->d e MCAO Rat Model f Compound Administration e->f g TTC Staining f->g h Infarct Volume Analysis g->h

Workflow for neuroprotection assays.

II. Enzyme Inhibition by Piperidine Urea Derivatives

Piperidine urea derivatives have also been designed and synthesized as potent and selective inhibitors of enzymes implicated in neurological disorders.

A. Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL increases 2-AG levels, which can produce therapeutic effects such as analgesia and neuroprotection.

JJKK-048 is a piperidine triazole urea that acts as an ultrapotent and highly selective irreversible inhibitor of MAGL.[2]

Enzyme Compound IC50 Selectivity Reference
Human MAGLJJKK-048< 0.4 nM>10,000-fold vs. FAAH[3]
Mouse MAGLJJKK-048363 pM[4]
Rat MAGLJJKK-048275 pM[4]

This protocol is for determining the inhibitory potency of compounds against MAGL.

a. Enzyme Preparation:

  • Prepare a lysate from cells overexpressing human MAGL or from brain tissue homogenates.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

b. Inhibition Assay:

  • Pre-incubate the enzyme preparation with various concentrations of the test compound (e.g., JJKK-048) in a suitable buffer for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a fluorescent substrate of MAGL (e.g., 4-methylumbelliferyl stearate).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the rate of substrate hydrolysis.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol in the brain and other tissues. Elevated cortisol levels are associated with cognitive impairment and neurodegeneration.[5][6] CNS-penetrable 11β-HSD1 inhibitors are being investigated for the treatment of neuropathic pain and cognitive disorders.[7]

G 11β-HSD1 Signaling Pathway in Neurons cortisone Cortisone (inactive) hsd1 11β-HSD1 cortisone->hsd1 cortisol Cortisol (active) gr Glucocorticoid Receptor (GR) cortisol->gr hsd1->cortisol gene_expression Altered Gene Expression gr->gene_expression neuronal_damage Neuronal Damage / Cognitive Impairment gene_expression->neuronal_damage inhibitor Piperidine Urea Inhibitor inhibitor->hsd1

11β-HSD1 signaling pathway.

This protocol assesses the ability of a compound to inhibit 11β-HSD1 activity in brain tissue after in vivo administration.[6]

a. Animal Treatment and Tissue Collection:

  • Administer the test compound to rodents (mice or rats) via an appropriate route (e.g., oral gavage).

  • After a specified time, euthanize the animals and dissect the brain regions of interest (e.g., hippocampus, cortex).

  • Homogenize the brain tissue in a suitable buffer.

b. Ex Vivo Assay:

  • Incubate the brain homogenate with a substrate for 11β-HSD1 (e.g., [3H]-corticosterone) and a cofactor (e.g., NADPH).

  • After incubation, extract the steroids from the reaction mixture.

  • Separate the substrate and the product (e.g., [3H]-11-dehydrocorticosterone) using thin-layer chromatography (TLC).

  • Quantify the amount of product formed using liquid scintillation counting.

  • Calculate the percentage of 11β-HSD1 inhibition compared to vehicle-treated animals.

III. Synthesis of Piperidine Urea Derivatives

The synthesis of piperidine urea derivatives can be achieved through various synthetic routes. A common method involves the reaction of a piperidine-containing amine with an isocyanate or a carbamoyl chloride.

A. General Synthesis Workflow

G General Synthesis of Piperidine Urea Derivatives start1 Piperidine Amine Derivative reaction Reaction in an inert solvent (e.g., DCM, THF) with or without a base start1->reaction start2 Isocyanate or Carbamoyl Chloride start2->reaction product Piperidine Urea Derivative reaction->product

Synthesis of piperidine ureas.
B. Example Protocol: Synthesis of a Piperidine Urea Derivative

This protocol is a general representation of a common synthetic method.[1][8]

  • Dissolve the starting piperidine amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • If required, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) to the solution.

  • Slowly add the corresponding isocyanate or carbamoyl chloride (1 equivalent) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired piperidine urea derivative.

Conclusion

Piperidine urea derivatives represent a versatile and promising class of compounds for neuroscience research. Their demonstrated neuroprotective effects and ability to potently and selectively inhibit key enzymes such as MAGL and 11β-HSD1 make them valuable tools for investigating the pathophysiology of neurological disorders and for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this important chemical scaffold in the quest for new treatments for diseases of the central nervous system.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Piperidinylmethylureido Compounds for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel radiotracers for Positron Emission Tomography (PET) imaging is a critical component of modern drug discovery and development. PET allows for the non-invasive in vivo visualization and quantification of biological processes at the molecular level. The piperidinylmethylureido scaffold has emerged as a promising pharmacophore for targeting various biological entities, including enzymes and receptors, that are implicated in a range of pathologies from neurodegenerative diseases to cancer. Radiolabeling these compounds enables the assessment of their pharmacokinetic and pharmacodynamic properties, target engagement, and potential as diagnostic or therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of radiolabeled this compound derivatives, with a focus on Carbon-11 ([¹¹C]) labeling, a commonly used positron-emitting radionuclide in PET imaging. The protocols and data presented are based on established radiolabeling methodologies for structurally related compounds and serve as a guide for researchers in this field.

Data Presentation

The following table summarizes representative quantitative data for radiolabeled compounds with piperidine or urea moieties, which can be considered as benchmarks for the synthesis of radiolabeled this compound tracers.

RadiotracerIsotopeRadiochemical Yield (Decay-Corrected)Molar Activity (GBq/μmol)TargetReference Compound Type
[¹¹C]PB218¹¹C34 - 42%293 - 314RIPK1Tetrahydropyrazolopyridine
[¹¹C]-labeled piperazine derivative¹¹C53 ± 7%>100Sigma-2 ReceptorPiperazine
[¹⁸F]-labeled spirocyclic piperidine¹⁸FNot ReportedNot ReportedSigma-1 ReceptorSpirocyclic Piperidine
[¹²³I]-labeled piperidine derivative¹²³I55 - 83%>74,000Sigma ReceptorPiperidine

Experimental Protocols

General Considerations for [¹¹C] Radiochemistry

Carbon-11 has a short half-life of 20.4 minutes, necessitating rapid and efficient radiosynthesis and purification procedures. All manipulations should be performed in a shielded hot cell using an automated synthesis module. The following protocols are generalized and may require optimization for specific this compound derivatives.

Protocol 1: Synthesis of a [¹¹C]this compound Tracer via [¹¹C]Methyl Iodide

This protocol describes the N-methylation of a des-methyl this compound precursor using [¹¹C]methyl iodide.

Materials:

  • Des-methyl this compound precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector

  • Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • Precursor Preparation: Dissolve the des-methyl this compound precursor (1-2 mg) in anhydrous DMF (300 µL) in a reaction vessel.

  • Base Addition: Add a suspension of sodium hydride (approximately 1 mg) in anhydrous DMF (100 µL) to the precursor solution.

  • [¹¹C]Methyl Iodide Trapping: Bubble the gaseous [¹¹C]methyl iodide, produced from the cyclotron, through the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture at 80-100°C for 5 minutes.

  • Quenching and Dilution: After the reaction, cool the vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system to isolate the [¹¹C]radiolabeled product.

  • Formulation: Collect the HPLC fraction containing the product, dilute it with sterile water for injection, and pass it through a C18 SPE cartridge to remove organic solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control: Analyze the final product for radiochemical purity, chemical purity, molar activity, and residual solvents using analytical HPLC, gas chromatography, and other appropriate methods.

Protocol 2: Synthesis of a [¹¹C]this compound Tracer via [¹¹C]Carbon Dioxide

This protocol describes the formation of the urea moiety using [¹¹C]carbon dioxide.

Materials:

  • Piperidinylmethanamine precursor

  • Aryl isocyanate precursor

  • [¹¹C]Carbon dioxide ([¹¹C]CO₂)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • HPLC system and other materials as described in Protocol 1.

Procedure:

  • [¹¹C]CO₂ Trapping: Bubble cyclotron-produced [¹¹C]CO₂ into a solution of the piperidinylmethanamine precursor and a base in an anhydrous solvent at a low temperature (e.g., 0°C). This forms a [¹¹C]carbamate intermediate.

  • Isocyanate Addition: Add the aryl isocyanate precursor to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating for 5-10 minutes to form the [¹¹C]urea linkage.

  • Quenching and Purification: Quench the reaction with the HPLC mobile phase and purify the product using semi-preparative HPLC as described in Protocol 1.

  • Formulation and Quality Control: Formulate and perform quality control on the final product as outlined in Protocol 1.

Mandatory Visualizations

Experimental Workflow for [¹¹C]this compound Synthesis

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module cluster_reagents Reagents cluster_qc Quality Control cyclotron [¹¹C]CO₂ or [¹¹C]CH₄ reaction_vessel Reaction Vessel cyclotron->reaction_vessel [¹¹C]CH₃I or [¹¹C]CO₂ precursor Piperidinylmethylamine or Des-methyl Precursor precursor->reaction_vessel other_reagents Base, Solvent, Isocyanate, etc. other_reagents->reaction_vessel hplc HPLC Purification reaction_vessel->hplc Crude Product formulation Formulation hplc->formulation Purified Product qc_analysis Radiochemical Purity Molar Activity Residual Solvents formulation->qc_analysis final_product Final Radiolabeled This compound qc_analysis->final_product

Caption: Automated radiosynthesis workflow for a [¹¹C]this compound tracer.

Sigma-1 Receptor Signaling Pathway

Many piperidine-containing compounds target the sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The following diagram illustrates some of the key downstream signaling pathways modulated by the σ1 receptor.

Sigma1_Signaling cluster_membrane Cellular Environment cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Ligand This compound (Ligand) Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Binds to IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R->Ion_Channels Modulates Nrf2 Nrf2 Pathway Sigma1R->Nrf2 Activates MAPK MAPK/ERK Pathway Sigma1R->MAPK Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Induces Neuroprotection Neuroprotection Ca_release->Neuroprotection Ion_Channels->Neuroprotection Anti_inflammatory Anti-inflammatory Effects Nrf2->Anti_inflammatory Cell_Survival Cell Survival MAPK->Cell_Survival

Caption: Key signaling pathways modulated by the Sigma-1 receptor.[1][2][3][4]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of Piperidinylmethylureido Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guidance is based on established principles for overcoming solubility issues of urea- and piperidine-containing compounds in vitro. Specific experimental conditions for novel Piperidinylmethylureido compounds may require further optimization.

Frequently Asked Questions (FAQs)

Q1: My this compound compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening?

A1: This is a common issue for compounds with low aqueous solubility. DMSO is a strong organic solvent that can dissolve many nonpolar compounds at high concentrations. When this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity increases dramatically. If the compound's solubility in the final aqueous environment is exceeded, it will precipitate out of solution. This can lead to inaccurate and unreliable results in your in vitro assays[1][2].

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance of cell lines to DMSO varies. Generally, for most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, some robust cell lines may tolerate up to 1% DMSO. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q3: Can I use sonication to dissolve my this compound compound in the assay buffer?

A3: Sonication can be a useful technique to aid in the dissolution of compounds by breaking down aggregates and increasing the interaction between the compound and the solvent[2]. However, it is a method to achieve kinetic solubility, not thermodynamic solubility. This means that while it may help to get the compound into solution initially, the compound could still precipitate over time if the concentration is above its thermodynamic solubility limit[2]. Therefore, while sonication can be attempted, it should be used with caution and the stability of the solution should be monitored over the duration of the experiment.

Q4: How does the piperidine moiety in my compound influence its solubility?

A4: The piperidine ring is a saturated heterocycle containing a nitrogen atom. Piperidine itself is miscible with water due to its ability to form hydrogen bonds[3][4]. However, the overall solubility of a this compound compound will depend on the entire molecular structure, including other substituents. The basic nitrogen in the piperidine ring can be protonated at acidic pH, which can increase aqueous solubility. The impact of the piperidine moiety can be complex and is influenced by the other functional groups present in the molecule[5][6][7][8].

Q5: How does the urea functional group affect the solubility of my compound?

A5: The urea group can act as both a hydrogen bond donor and acceptor, which can contribute to aqueous solubility. However, urea derivatives can also form strong intermolecular hydrogen bonds, leading to high crystal lattice energy and poor solubility[9][10]. Strategies to overcome this include disrupting the planarity of the urea moiety or modulating its hydrogen bonding ability through chemical modification[9].

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

Symptoms:

  • Visible precipitate (cloudiness, particles) in the assay well after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected potency in dose-response curves.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Final Compound Concentration start->step1 step2 Lower DMSO Stock Concentration & Increase Dilution Volume step1->step2 Precipitation Persists end Solubility Issue Resolved step1->end Precipitation Resolved step3 Explore Co-solvents step2->step3 Precipitation Persists step2->end Precipitation Resolved step4 pH Modification step3->step4 Precipitation Persists step3->end Precipitation Resolved step5 Use of Solubilizing Excipients step4->step5 Precipitation Persists step4->end Precipitation Resolved step5->end Compound Solubilized

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Decrease Final Compound Concentration: The simplest first step is to test a lower concentration range of your compound. It's possible you are working above its maximum aqueous solubility.

  • Optimize DMSO Dilution: Instead of a single large dilution from a high concentration DMSO stock, try a serial dilution approach. Lowering the concentration of your DMSO stock and increasing the volume you add to the buffer can sometimes prevent localized high concentrations that lead to precipitation.

  • Utilize Co-solvents: If your assay can tolerate it, the addition of a small percentage of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound. Common co-solvents include ethanol, methanol, or polyethylene glycol (PEG)[11]. Always check for co-solvent compatibility with your assay components.

  • pH Adjustment: Since the piperidine moiety is basic, adjusting the pH of your assay buffer to be more acidic might increase the solubility of your this compound compound by protonating the piperidine nitrogen. Conversely, if other functional groups in your molecule are acidic, a more basic pH might be beneficial. Perform a pH solubility profile to determine the optimal pH range.

  • Incorporate Solubilizing Excipients: For cell-free assays, consider the use of solubilizing agents. For cell-based assays, these should be used with caution and tested for cytotoxicity.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility[5][6][7]. β-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility. However, they can interfere with some biological assays[2].

Issue 2: Inconsistent Results and Poor Dose-Response

Symptoms:

  • High variability between replicate wells.

  • Flat or shallow dose-response curves.

  • Unexpectedly low potency (high IC50/EC50).

Troubleshooting Workflow:

G start Inconsistent Results step1 Visually Inspect for Precipitation start->step1 step2 Perform Kinetic Solubility Assay step1->step2 No Visible Precipitate step4 Re-evaluate Formulation Strategy step1->step4 Precipitate Observed step3 Consider Compound Adsorption step2->step3 step3->step4 end Improved Assay Performance step4->end

Caption: Workflow for addressing inconsistent assay results.

Detailed Steps:

  • Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of fine precipitate that may not be obvious to the naked eye.

  • Kinetic Solubility Assessment: Perform a kinetic solubility assay (e.g., nephelometry or turbidimetry) in your final assay buffer to determine the concentration at which your compound begins to precipitate. This will help you define the upper limit of your dose-response curve.

  • Address Compound Adsorption: Poorly soluble compounds can be "sticky" and adsorb to plasticware, leading to a lower effective concentration in the assay.

    • Consider using low-binding microplates.

    • Including a small amount of a non-ionic surfactant or bovine serum albumin (BSA) in the assay buffer (if compatible) can help to reduce non-specific binding.

  • Re-evaluate Formulation Strategy: If the above steps do not resolve the issue, a more advanced formulation approach may be necessary.

    • Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility[12][13]. This involves dissolving both the compound and a polymer (e.g., PVP, HPMC) in a common solvent and then removing the solvent.

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve their solubilization in aqueous media. This is more common for in vivo studies but can be adapted for in vitro assays with careful consideration of vehicle effects.

Data Presentation

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Concentration RangeConsiderations
Dimethyl Sulfoxide (DMSO)< 1%Potential for cell toxicity at higher concentrations.
Ethanol1-5%Can affect enzyme activity and cell viability.
Polyethylene Glycol (PEG 300/400)1-10%Generally well-tolerated by many cell lines.
Methanol< 1%Can be more toxic to cells than ethanol.

Table 2: Common Solubilizing Excipients

ExcipientMechanism of ActionTypical ConcentrationSuitability
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms inclusion complexes1-10 mMCell-free and some cell-based assays
Tween® 20/80Non-ionic surfactant0.01-0.1%Cell-free assays; use with caution in cell-based assays
Bovine Serum Albumin (BSA)Protein carrier, reduces non-specific binding0.1-1%Cell-free and cell-based assays

Experimental Protocols

Protocol 1: Preparation of a this compound Compound Stock Solution and Serial Dilution
  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of the this compound compound.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication. Store the stock solution at -20°C or -80°C, protected from light.

  • Serial Dilution for Assay:

    • Thaw the stock solution completely and vortex gently.

    • Perform a serial dilution of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • From these intermediate DMSO stocks, perform the final dilution into the pre-warmed aqueous assay buffer. The final DMSO concentration should be kept constant across all wells, including the vehicle control. For example, add 1 µL of each DMSO stock to 199 µL of assay buffer to achieve a final DMSO concentration of 0.5%.

    • Mix immediately and thoroughly after the final dilution.

Protocol 2: pH-Solubility Profile
  • Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 9.0).

  • Add an excess amount of the this compound compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the pH of the buffer to determine the pH range of maximum solubility.

Signaling Pathways and Workflows

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vitro Assay A Compound Synthesis & Purification B Characterize Physicochemical Properties (pKa, LogP, Melting Point) A->B C Initial Solubility Screen (Aqueous Buffer, DMSO) B->C D Select Formulation Strategy (Co-solvent, pH, Excipients) C->D E Prepare Formulations D->E F Assess Formulation Stability E->F G Dose-Response Experiment F->G H Data Analysis G->H

Caption: A logical workflow for formulation development for in vitro testing.

References

Technical Support Center: Optimizing Piperidinylmethylureido Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Piperidinylmethylureido compounds. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound compounds, which are typically formed via a Mannich reaction between a urea derivative, formaldehyde, and piperidine.

1. Low or No Product Yield

  • Question: I am getting a very low yield or no desired this compound product. What are the potential causes and how can I improve the yield?

  • Answer: Low or no product yield in a Mannich reaction for this compound synthesis can stem from several factors. The reaction involves the aminoalkylation of urea with formaldehyde and piperidine.[1][2][3] The mechanism begins with the formation of an iminium ion from piperidine and formaldehyde, which then reacts with the urea.[1][2][4]

    Potential Causes and Solutions:

    • Improper pH: The formation of the piperidinium ion is crucial and is influenced by the reaction's pH. If the medium is too acidic, the piperidine will be protonated, making it unavailable to react with formaldehyde. Conversely, if the medium is too basic, the formaldehyde may undergo self-condensation (Cannizzaro reaction). An optimal pH is typically slightly acidic to neutral.

    • Incorrect Reagent Stoichiometry: The molar ratio of the reactants is critical. An excess of one reagent can lead to the formation of byproducts. For instance, using a large excess of piperidine and formaldehyde can lead to the formation of 1,3-bis(piperidin-1-ylmethyl)urea.[5][6] It is advisable to start with equimolar amounts of urea, formaldehyde, and piperidine and then optimize from there.

    • Low Reaction Temperature: The Mannich reaction often requires heating to proceed at a reasonable rate. If the reaction temperature is too low, the reaction may be too slow to yield a significant amount of product within a practical timeframe. Consider gradually increasing the reaction temperature while monitoring the reaction progress.

    • Poor Quality Reagents: The purity of the starting materials is important. Impurities in urea, piperidine, or formaldehyde (often used as a formalin solution) can interfere with the reaction. Ensure the use of high-purity reagents.

    • Inefficient Mixing: In heterogeneous reaction mixtures, efficient stirring is necessary to ensure proper mixing of the reactants.

2. Formation of Multiple Products/Impurities

  • Question: My reaction mixture shows multiple spots on TLC, indicating the presence of several byproducts. What are these impurities and how can I minimize their formation?

  • Answer: The formation of multiple products is a common issue in Mannich reactions.

    Common Byproducts and Prevention Strategies:

    • 1,3-bis(piperidin-1-ylmethyl)urea: This is a common byproduct when both amine hydrogens on the urea are substituted. To favor the mono-substituted product, one can use an excess of urea relative to piperidine and formaldehyde.

    • Methylene-linked Urea Oligomers: Formaldehyde can react with urea to form methylol ureas, which can then polymerize.[7] This is more likely to occur under certain pH and temperature conditions. Careful control of the reaction conditions, particularly temperature and the rate of formaldehyde addition, can help minimize this.

    • Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in the final mixture. To drive the reaction to completion, consider increasing the reaction time or temperature.

    • Side reactions of formaldehyde: As mentioned, formaldehyde can undergo self-condensation. Using a stabilized aqueous solution of formaldehyde (formalin) and maintaining an appropriate pH can mitigate this.

3. Difficulty in Product Purification

  • Question: I am having trouble purifying my this compound product from the reaction mixture. What are some effective purification strategies?

  • Answer: The purification of aminomethyl ureas can be challenging due to their polarity and potential solubility in both aqueous and organic phases.

    Purification Techniques:

    • Crystallization: If the product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of urea derivatives include ethanol, methanol, and water-ethanol mixtures.[8]

    • Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, column chromatography on silica gel can be effective. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate followed by ethyl acetate/methanol) is often a good starting point.

    • Acid-Base Extraction: Since the product contains a basic piperidine moiety, it can be extracted into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate or allow for the extraction of the purified product into an organic solvent.

    • Washing with a Non-polar Solvent: If the product has low solubility in non-polar solvents, washing the crude product with a solvent like hexane or diethyl ether can remove non-polar impurities.

Frequently Asked Questions (FAQs)

1. What is the general reaction mechanism for this compound synthesis?

The synthesis of this compound compounds typically proceeds via the Mannich reaction.[1][2] The mechanism involves two main stages:

  • Formation of the Eschenmoser's salt equivalent: Piperidine, a secondary amine, reacts with formaldehyde to form a highly electrophilic iminium ion (specifically, the piperidinium ion).[4]

  • Nucleophilic attack by urea: The urea molecule, which contains an active hydrogen atom on the nitrogen, acts as a nucleophile and attacks the iminium ion. This is followed by deprotonation to yield the final this compound product.[3]

2. What are the typical reaction conditions for this synthesis?

While specific conditions can vary, a general protocol involves reacting urea, formaldehyde (often as a 37% aqueous solution, formalin), and piperidine in a suitable solvent.[9]

  • Solvents: Ethanol, methanol, or even water can be used as solvents.

  • Temperature: The reaction is often carried out at elevated temperatures, ranging from room temperature to reflux, to ensure a reasonable reaction rate.

  • Catalyst: The reaction is typically self-catalyzed or may proceed with slight adjustments in pH.

3. What are the key safety precautions to consider?

  • Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Piperidine: Piperidine is a corrosive and flammable liquid with a strong, unpleasant odor. It should also be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: As with any chemical synthesis, it is important to wear appropriate PPE and to be aware of the potential hazards of all reagents and solvents used.

Experimental Protocols

General Protocol for the Synthesis of 1-(Piperidin-1-ylmethyl)urea:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea (1 equivalent) in a suitable solvent (e.g., ethanol).

  • To this solution, add piperidine (1 equivalent).

  • Slowly add a 37% aqueous solution of formaldehyde (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low/No Yield Improper pHAdjust pH to be slightly acidic to neutral.
Incorrect reagent stoichiometryStart with equimolar ratios and optimize.
Low reaction temperatureGradually increase the reaction temperature.
Poor quality reagentsUse high-purity starting materials.
Impurity Formation 1,3-bis(piperidin-1-ylmethyl)ureaUse an excess of urea.
Methylene-linked urea oligomersControl temperature and rate of formaldehyde addition.
Purification Difficulty High polarity of the productUse crystallization, column chromatography, or acid-base extraction.

Visualizations

SynthesisWorkflow reagents Reagents (Urea, Piperidine, Formaldehyde) mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing reaction Reaction (Heating/Reflux) mixing->reaction workup Work-up (Cooling, Filtration/Evaporation) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound compounds.

TroubleshootingTree cluster_ph pH Issues cluster_stoichiometry Stoichiometry Issues cluster_temp Temperature Issues cluster_purity Purity Issues start Low Yield or Impurities check_ph Check Reaction pH start->check_ph check_stoichiometry Check Reagent Stoichiometry start->check_stoichiometry check_temp Check Reaction Temperature start->check_temp check_purity Check Reagent Purity start->check_purity adjust_ph Adjust to slightly acidic/neutral check_ph->adjust_ph Incorrect adjust_stoichiometry Use equimolar ratios or excess urea check_stoichiometry->adjust_stoichiometry Incorrect adjust_temp Increase temperature check_temp->adjust_temp Too Low use_pure Use high-purity reagents check_purity->use_pure Impure

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Piperidinylmethylureido Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Piperidinylmethylureido analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form the this compound analog has a very low yield. What are the common causes?

A1: Low yields in the synthesis of this compound analogs can stem from several factors. The most common issues are related to the urea bond formation step. Key areas to investigate include:

  • Sub-optimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

  • Reagent quality: Impurities in starting materials, especially the amine or the carbonyl source, can lead to side reactions.

  • Steric hindrance: The piperidinylmethyl group can be sterically demanding, potentially hindering the approach of the reacting partner.

  • Side reactions: The formation of symmetrical ureas is a common side product that consumes your starting amine.[1]

  • Incomplete reaction: The reaction may not have gone to completion.

  • Product degradation: The final product might be unstable under the reaction or work-up conditions.

  • Purification losses: Significant amounts of the product may be lost during extraction, crystallization, or chromatography.

Q2: I am observing a significant amount of a symmetrical urea byproduct. How can I minimize its formation?

A2: The formation of symmetrical urea is a frequent issue, especially when using reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI).[1] This occurs when two molecules of your primary amine react with the carbonyl source. To minimize this:

  • Control the stoichiometry: Use a slight excess of the more valuable or limiting amine reactant.

  • Order of addition: When using CDI or triphosgene, the order of reagent addition is critical.[1] It is often best to first react the CDI or triphosgene with one amine to form an activated intermediate, and then add the second amine to the reaction mixture.

  • Use of amine salts: Reacting the hydrochloride or trifluoroacetic acid salt of the primary amine with carbonyldiimidazole can prevent the formation of symmetrical urea side products.

Q3: My starting amine (a substituted 4-aminomethylpiperidine) is not reacting well with the isocyanate. What can I do?

A3: While the reaction of an amine with an isocyanate is generally a straightforward method for urea formation, challenges can arise.[1]

  • Steric Hindrance: The piperidinylmethyl group, especially if further substituted on the piperidine ring or the methyl linker, can sterically hinder the nitrogen's nucleophilic attack on the isocyanate. Consider using a less hindered isocyanate if the experimental design allows.

  • Solvent Effects: The reaction is typically performed in aprotic solvents like DMF, THF, or DCM.[1] Ensure your solvent is anhydrous, as water will react with the isocyanate to form an unstable carbamic acid, which can decompose to an amine and carbon dioxide, leading to symmetrical urea formation.

  • Temperature: While many isocyanate reactions proceed at room temperature, gentle heating may be required for less reactive partners. However, be cautious, as higher temperatures can also promote side reactions.

Q4: I am struggling with the purification of my final this compound analog. What are some effective purification strategies?

A4: The basic nature of the piperidine ring and the polar urea moiety can make purification challenging.

  • Column Chromatography:

    • Normal Phase: Due to the polar nature of the urea group, your compound might have strong interactions with a silica gel stationary phase, leading to tailing. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help to improve peak shape.

    • Reverse Phase: C18 columns are commonly used. A mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is often effective. The acidic modifier will protonate the basic piperidine nitrogen, which can improve peak shape.

  • Crystallization: If your compound is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The basic piperidine nitrogen allows for selective extraction. You can dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract your product into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This can be an effective way to remove non-basic impurities.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various this compound analogs under different reaction conditions. This data can serve as a benchmark for your own experiments.

Analog StructureReagentsSolventTemperatureTime (h)Yield (%)Reference
N-((1-benzylpiperidin-4-yl)methyl)urea1-benzyl-4-(aminomethyl)piperidine, IsocyanateDCMRoom Temp1275Fictionalized Data
1-(4-(aminomethyl)piperidin-1-yl)-2-(phenylamino)ethan-1-one4-(aminomethyl)piperidine, Phenyl isocyanateTHFRoom Temp882Fictionalized Data
1-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)-3-phenylurea1-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)amine, Phenyl isocyanateDMF50 °C665Fictionalized Data
1-ethyl-3-(piperidin-4-ylmethyl)urea4-(aminomethyl)piperidine, Ethyl isocyanateAcetonitrileRoom Temp1688Fictionalized Data

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs via Isocyanate Reaction
  • Dissolution of Amine: Dissolve the substituted 4-(aminomethyl)piperidine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution, add the corresponding isocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up:

    • If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.

    • Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue can then be purified by column chromatography or crystallization.

General Procedure for the Synthesis of this compound Analogs using Carbonyldiimidazole (CDI)
  • Activation of Amine 1: Dissolve the first amine (e.g., a substituted aniline) (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.

  • Addition of CDI: Add solid 1,1'-carbonyldiimidazole (CDI) (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Formation of Intermediate: Stir the mixture for 1-2 hours at room temperature to form the acyl-imidazole intermediate.

  • Addition of Amine 2: Add the substituted 4-(aminomethyl)piperidine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring and Work-up: Continue stirring and monitor the reaction by TLC or LC-MS. The reaction may require heating. Once complete, the work-up and purification can be performed as described in the isocyanate protocol.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine Substituted 4-(aminomethyl)piperidine ReactionVessel Anhydrous Solvent Inert Atmosphere Amine->ReactionVessel CarbonylSource Isocyanate or CDI CarbonylSource->ReactionVessel Workup Quenching / Extraction ReactionVessel->Workup Purification Column Chromatography or Crystallization Workup->Purification FinalProduct This compound Analog Purification->FinalProduct

Caption: General experimental workflow for the synthesis of this compound analogs.

side_reactions Amine R-NH2 (Piperidinylmethylamine) Intermediate Activated Intermediate (e.g., Acyl-imidazole) Amine->Intermediate 1st equivalent CarbonylSource Carbonyl Source (e.g., CDI) CarbonylSource->Intermediate DesiredProduct Desired Unsymmetrical Urea R-NH-CO-NH-R' SideProduct Symmetrical Urea R-NH-CO-NH-R Intermediate->DesiredProduct + R'-NH2 Intermediate->SideProduct + R-NH2 (2nd equivalent)

Caption: Desired reaction pathway versus the formation of a symmetrical urea side product.

signaling_pathway cluster_membrane Cell Membrane Receptor GPCR / Receptor Tyrosine Kinase GEF Guanine Nucleotide Exchange Factor (GEF) Receptor->GEF Activation Signal Cdc42_GDP Cdc42-GDP (Inactive) GEF->Cdc42_GDP Promotes GDP/GTP Exchange RhoGDI RhoGDI Cdc42_GDP->RhoGDI Sequestration Cdc42_GTP Cdc42-GTP (Active) Cdc42_GTP->RhoGDI Inhibition Effector Downstream Effector (e.g., PAK, WASp) Cdc42_GTP->Effector Cytoskeletal Cytoskeletal Reorganization Cell Migration / Proliferation Effector->Cytoskeletal Analog This compound Analog (Inhibitor) Analog->GEF Inhibition

Caption: A potential signaling pathway involving Cdc42 where a this compound analog acts as an inhibitor.

References

Technical Support Center: Addressing Off-Target Effects of Piperidinylmethylureido Compounds in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate off-target effects of Piperidinylmethylureido compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and what are they typically designed to target?

This compound compounds are a class of organic molecules characterized by the presence of a piperidine ring linked to a urea functional group via a methyl bridge. The urea moiety is a well-known pharmacophore capable of forming multiple hydrogen bonds with biological targets, and it is often incorporated into kinase inhibitors.[1] The piperidine ring is a common scaffold in medicinal chemistry that can influence the compound's solubility, lipophilicity, and metabolic stability.[2] These compounds are often designed as inhibitors of specific protein kinases, which are key regulators of cellular signaling pathways.[1]

Q2: What are the potential off-target effects associated with this compound compounds?

While specific off-target effects are compound-dependent, the this compound scaffold may present certain liabilities:

  • Kinase Promiscuity: Due to the highly conserved nature of the ATP-binding pocket in kinases, inhibitors designed for one kinase may bind to several others with varying affinity. This is a common challenge with kinase inhibitors.[3]

  • Pan-Assay Interference Compounds (PAINS): Certain chemical substructures are known to cause non-specific interference in a wide range of biochemical assays, leading to false-positive results.[4][5] While the this compound scaffold itself is not a classic PAINS alert, it is crucial to evaluate any new compound for such behavior.

  • Non-specific Binding: The urea functional group can participate in hydrogen bonding, and the overall molecule might have physicochemical properties that lead to non-specific interactions with proteins or assay components, particularly in the absence of detergents.[6][7]

Q3: How can I predict potential off-target effects of my this compound compound?

Computational methods can provide initial insights into potential off-target interactions. In silico approaches such as molecular docking of your compound against a panel of known kinase structures or other protein targets can help identify potential off-target binding. Additionally, screening your compound's structure against databases of known PAINS or other promiscuous compounds can flag potential liabilities.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating off-target effects of your this compound compound in various assays.

Problem 1: My compound shows activity in a primary screen, but I suspect it might be a false positive.

Possible Cause: The observed activity may be due to non-specific assay interference rather than direct modulation of the intended target.

Troubleshooting Steps:

  • Perform Orthogonal Assays: Validate the initial hit using a different assay format that relies on a distinct detection method. For example, if the primary screen was a fluorescence-based assay, a secondary screen could be a radiometric or luminescence-based assay.

  • Check for Assay Interference:

    • Fluorescence Interference: Run the assay in the absence of the enzyme or target to see if the compound itself is fluorescent at the assay wavelengths.

    • Compound Aggregation: Test the compound in the presence of varying concentrations of a non-ionic detergent (e.g., Triton X-100 or Tween-20). A significant change in potency may indicate that the compound is forming aggregates that interfere with the assay.

  • Dose-Response Curve Analysis: A well-behaved inhibitor should exhibit a sigmoidal dose-response curve with a clear upper and lower plateau. Atypical curve shapes may suggest non-specific activity.

Problem 2: My this compound compound inhibits my target kinase, but I'm concerned about its selectivity.

Possible Cause: The compound may be binding to other kinases or proteins in the cell, leading to unintended biological effects.

Troubleshooting Steps:

  • Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases representing the human kinome. This will provide a comprehensive overview of its selectivity profile.[8][9][10]

  • Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that the compound binds to the intended target in a cellular context.

  • Phenotypic Profiling: Compare the cellular phenotype induced by your compound with that of known selective inhibitors of the target and with the phenotype of target knockdown (e.g., using siRNA or CRISPR). Discrepancies may point to off-target effects.

Problem 3: My compound shows toxicity in cell-based assays that is not explained by the inhibition of its intended target.

Possible Cause: The observed cytotoxicity may be due to the inhibition of an essential off-target protein or a more general mechanism of cell death.

Troubleshooting Steps:

  • Target Knockout/Knockdown Rescue: Genetically remove or reduce the expression of the intended target (e.g., using CRISPR/Cas9 or shRNA). If the compound's toxicity persists in the absence of the target, it is likely acting through an off-target mechanism.[11]

  • Mitochondrial Toxicity Assays: Evaluate the compound's effect on mitochondrial function using assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular respiration.

  • Apoptosis and Necrosis Assays: Characterize the mode of cell death induced by the compound using assays for markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake).

Quantitative Data Summary

The following table provides a hypothetical example of kinase selectivity profiling data for a this compound compound, illustrating how to present quantitative data to assess selectivity.

Kinase TargetIC50 (nM)
Primary Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C1,200
Off-Target Kinase D>10,000
Off-Target Kinase E850
Off-Target Kinase F>10,000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 indicates higher potency. The selectivity is assessed by comparing the IC50 for the primary target to that of off-targets.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol provides a general workflow for assessing the selectivity of a this compound compound against a panel of kinases.

Materials:

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[8]

  • Substrate and ATP solutions specific for each kinase

  • Assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound compound in the appropriate assay buffer. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compound, followed by the specific kinase enzyme.

  • Initiate Reaction: Add the corresponding substrate and ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Develop Luminescent Signal: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assessment using the MTT Assay

This protocol describes how to evaluate the effect of a this compound compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12][13]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

experimental_workflow cluster_primary_screen Primary Screening cluster_validation Hit Validation & Off-Target Assessment cluster_outcome Outcome primary_screen High-Throughput Screen (e.g., Fluorescence Assay) hit_identification Initial Hit Identification primary_screen->hit_identification orthogonal_assay Orthogonal Assay (e.g., Luminescence Assay) hit_identification->orthogonal_assay Validate Hit dose_response Dose-Response Analysis orthogonal_assay->dose_response selectivity_profiling Kinase Selectivity Profiling dose_response->selectivity_profiling Assess Selectivity cell_based_assays Cellular Viability & Target Engagement selectivity_profiling->cell_based_assays Confirm Cellular Activity confirmed_hit Confirmed On-Target Hit cell_based_assays->confirmed_hit On-Target Phenotype off_target_hit Identified Off-Target Effects cell_based_assays->off_target_hit Off-Target Phenotype

Caption: Workflow for identifying and validating on- and off-target effects.

signaling_pathway cluster_pathway1 Intended Signaling Pathway cluster_pathway2 Off-Target Signaling Pathway compound This compound Compound target_kinase Target Kinase A compound->target_kinase Inhibition (On-Target) off_target_kinase Off-Target Kinase B compound->off_target_kinase Inhibition (Off-Target) downstream1 Downstream Effector 1 target_kinase->downstream1 phenotype1 Desired Cellular Phenotype downstream1->phenotype1 downstream2 Downstream Effector 2 off_target_kinase->downstream2 phenotype2 Unintended Cellular Phenotype (e.g., Toxicity) downstream2->phenotype2 troubleshooting_logic start Activity in Primary Screen q1 Is activity confirmed in orthogonal assay? start->q1 q2 Is dose-response curve sigmoidal? q1->q2 Yes false_positive High risk of False Positive (Assay Interference) q1->false_positive No q3 Does compound show selectivity in kinase panel? q2->q3 Yes non_specific Potential Non-Specific Inhibition (e.g., Aggregation) q2->non_specific No promiscuous Promiscuous Inhibitor (Multiple Off-Targets) q3->promiscuous No selective_hit Selective On-Target Inhibitor q3->selective_hit Yes

References

Improving the stability of Piperidinylmethylureido in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Piperidinylmethylureido Compounds

Disclaimer: The following stability and troubleshooting guide is based on general chemical principles for piperidine and urea-containing compounds. As of our latest update, specific experimental data for "this compound" is not publicly available. Researchers should validate these recommendations for their specific molecule.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing signs of degradation in aqueous solution. What are the likely causes?

A1: Degradation of compounds containing ureido and piperidine moieties in aqueous solutions is often attributed to hydrolysis. The stability of the ureido group is highly dependent on the pH of the solution. Under strongly acidic or basic conditions, the urea bond can be cleaved. Additionally, the piperidine ring can be susceptible to oxidation. Factors such as temperature, light exposure, and the presence of metal ions can also accelerate degradation.[1][2][3]

Q2: What is the optimal pH range for maintaining the stability of a this compound compound in solution?

A2: While specific data is unavailable for this exact compound, many pharmaceutical agents show optimal stability in a slightly acidic to neutral pH range, typically between pH 4 and 8.[1] It is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability for your molecule.

Q3: Can the choice of solvent impact the stability of my compound?

A3: Absolutely. Protic solvents, especially water, can participate in hydrolytic degradation. If your experimental design allows, consider using aprotic solvents. For aqueous solutions, the polarity of the solvent system can be modified, for instance, by adding co-solvents like propylene glycol, which may enhance stability by reducing water activity.

Q4: Are there any special storage conditions I should consider for my this compound stock solutions?

A4: To minimize degradation, stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent oxidation. For long-term storage, freezing (-20°C to -80°C) is generally recommended. However, it's important to conduct freeze-thaw stability studies to ensure the compound does not degrade during this process.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of compound potency in an aqueous buffer. Hydrolysis: The ureido linkage is likely undergoing acid or base-catalyzed hydrolysis.Determine the pH of maximum stability for your compound and buffer your solution accordingly. Consider if a non-aqueous solvent can be used.
Appearance of new peaks in HPLC analysis over time. Degradation Products: These are likely the result of hydrolysis or oxidation of the parent compound.Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. Adjust storage conditions (pH, temperature, light exposure) to minimize their formation.
Variability in experimental results between batches. Inconsistent Storage/Handling: Differences in light exposure, temperature fluctuations, or solution pH can lead to varying levels of degradation.Standardize protocols for solution preparation, storage, and handling. Ensure all users are following the same procedures.
Precipitation of the compound from solution. Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent system, or the degradation products may be less soluble.Verify the solubility of your compound in the chosen buffer. If solubility is an issue, consider pH adjustment, use of co-solvents, or formulation strategies like nanoemulsions.[4]

Experimental Protocols

Protocol 1: pH-Rate Profile Study

  • Objective: To determine the pH at which the this compound compound exhibits maximum stability.

  • Materials:

    • This compound compound

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

    • High-purity water

    • HPLC system with a suitable column and detector.

  • Methodology:

    • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a series of buffered solutions at different pH values.

    • Spike a known concentration of the compound's stock solution into each buffered solution.

    • Incubate the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by diluting the aliquot in the mobile phase or a suitable solvent and/or freezing.

    • Analyze the concentration of the remaining parent compound by a validated stability-indicating HPLC method.

    • Plot the logarithm of the remaining compound concentration versus time for each pH to determine the observed degradation rate constant (k_obs).

    • Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Visualizations

cluster_degradation Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis Products (Piperidine derivative + Amine) Parent->Hydrolysis Acid/Base Catalysis (H₂O) Oxidation Oxidation Products (N-oxide, etc.) Parent->Oxidation Oxidizing Agents (O₂, metal ions)

Caption: Potential degradation pathways for a this compound compound.

Caption: A logical workflow for troubleshooting instability issues.

References

Technical Support Center: Stability and Storage of Piperidinylmethylureido Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Piperidinylmethylureido compounds during storage. The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound compounds?

A1: While specific degradation pathways are compound-dependent, based on the core structure, this compound compounds are susceptible to three main degradation routes:

  • Hydrolysis: The urea moiety is prone to hydrolysis, which can be catalyzed by acidic or basic conditions. This process typically breaks the urea bond, leading to the formation of piperidinylmethylamine and other byproducts. The stability of urea-containing compounds is generally greatest in a pH range of 4-8.[1][2]

  • Thermal Degradation: Exposure to high temperatures can lead to the decomposition of the compound. For urea-based compounds, thermal decomposition can be complex, potentially leading to the formation of biuret, cyanuric acid, and other related substances through a series of condensation reactions.[3]

  • Oxidation: The piperidine ring and other functional groups within the molecule may be susceptible to oxidation, especially in the presence of oxidizing agents, light, or certain metal ions.

Q2: What are the optimal storage conditions for this compound compounds?

A2: To minimize degradation, it is recommended to store this compound compounds under controlled conditions. While compound-specific stability studies are essential, the following general guidelines apply:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of hydrolytic and thermal degradation.
-20°C (Frozen)For long-term storage, further slows degradation pathways.
Humidity <40% Relative HumidityMinimizes moisture absorption, which can accelerate hydrolysis.
Light Protect from light (Amber vials/darkness)Prevents photolytic degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)For highly sensitive compounds, this prevents oxidation.

Note: Always refer to the supplier's specific storage recommendations if available.

Q3: How can I detect degradation in my this compound compound sample?

A3: Several analytical techniques can be employed to detect and quantify degradation products. The choice of method will depend on the specific compound and the expected degradation products.

Analytical MethodPrinciple and Application
High-Performance Liquid Chromatography (HPLC) A stability-indicating HPLC method with UV or Mass Spectrometric (MS) detection is the most common approach. It can separate the parent compound from its degradation products, allowing for quantification.[4][5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information about the degradation products, aiding in the elucidation of degradation pathways.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to identify the structure of unknown degradation products, particularly when isolated.
Thin-Layer Chromatography (TLC) A rapid and simple method for qualitative assessment of purity and detection of major degradation products.

Troubleshooting Guide

Issue 1: I observe a loss of potency or inconsistent results in my experiments.

This could be due to the degradation of your this compound compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ 2). Check storage temperature logs if available.

  • Assess Purity: Re-analyze the purity of your stock using a suitable analytical method like HPLC. Compare the results with the initial certificate of analysis or a freshly prepared standard.

  • Perform a Forced Degradation Study: To understand the potential degradation products and develop a stability-indicating method, a forced degradation study is recommended.[7][8][9]

Issue 2: My compound has changed in appearance (e.g., color change, clumping).

Physical changes often indicate chemical degradation or moisture absorption.

Troubleshooting Steps:

  • Do not use the compound for critical experiments.

  • Document the changes: Note the change in color, consistency, and any other observations.

  • Analyze for Degradation: Use analytical techniques (HPLC, LC-MS) to identify any degradation products.

  • Review Handling Procedures: Ensure that the compound is handled in a dry environment and that containers are sealed properly to prevent moisture absorption.[10][11]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) aliquot Aliquot into separate vials for each stress condition start->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) aliquot->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) aliquot->oxidative thermal Thermal Degradation (Solid & Solution, e.g., 80°C) aliquot->thermal photo Photolytic Degradation (ICH compliant light exposure) aliquot->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC-UV/MS oxidative->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare stressed samples to control (unstressed) analyze->compare identify Characterize significant degradation products compare->identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the compound to a range of stress conditions as outlined in the diagram above. The duration of exposure should be sufficient to achieve 5-20% degradation.[7]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Use LC-MS to obtain mass information for the degradation products to help in their identification.

Signaling Pathways and Logical Relationships

Degradation Decision Tree

The following diagram illustrates a decision-making process when encountering potential degradation of a this compound compound.

G start Inconsistent Experimental Results or Physical Change Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok analyze_purity Analyze Purity (e.g., HPLC) purity_ok Purity >95%? analyze_purity->purity_ok storage_ok->analyze_purity Yes correct_storage Correct Storage Conditions and Re-evaluate storage_ok->correct_storage No investigate_handling Investigate Sample Handling and Solution Stability purity_ok->investigate_handling Yes degraded Compound is Degraded purity_ok->degraded No forced_degradation Perform Forced Degradation Study to Identify Degradants degraded->forced_degradation new_lot Source a New Lot of Compound degraded->new_lot

Caption: Troubleshooting decision tree for compound degradation.

This guide provides a foundational understanding of the factors that can affect the stability of this compound compounds. For any specific compound, it is crucial to perform dedicated stability studies to establish appropriate storage and handling procedures.

References

Technical Support Center: Mitigating Cytotoxicity of Ureido-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals working with ureido-piperidine derivatives. While the term "Piperidinylmethylureido" is specific, this guide addresses the broader class of ureido-piperidine compounds to offer comprehensive support. The information herein is intended to help mitigate the cytotoxicity of these compounds in healthy cells during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are ureido-piperidine derivatives and what are their therapeutic applications?

A1: Ureido-piperidine derivatives are a class of organic molecules characterized by a central urea (-NH(C=O)NH-) group linked to a piperidine ring. This structural motif is found in a variety of pharmacologically active compounds.[1] They are explored for a wide range of therapeutic applications, including as anticancer agents, neuroprotective agents, and inhibitors of various enzymes.[1][2] For instance, some derivatives have shown potential in inhibiting cancer cell proliferation and migration.[1]

Q2: What are the common mechanisms of cytotoxicity associated with ureido-piperidine derivatives in healthy cells?

A2: The cytotoxicity of ureido-piperidine derivatives in healthy cells, often considered an "off-target" effect, can be triggered by several mechanisms.[3][4] These can include the induction of apoptosis (programmed cell death) through the activation of caspase pathways, disruption of mitochondrial function, and generation of reactive oxygen species (ROS), which leads to oxidative stress.[5][6] Some compounds may also interfere with essential cellular signaling pathways necessary for the survival of normal cells.[7][8]

Q3: How can I assess the cytotoxicity of my ureido-piperidine compound?

A3: Cytotoxicity is typically assessed using a panel of in vitro cell-based assays.[9] Common methods include:

  • Membrane Integrity Assays: These assays, such as the lactate dehydrogenase (LDH) release assay, measure the leakage of intracellular components from damaged cells.[9][10]

  • Metabolic Activity Assays: Assays like the MTT, XTT, or MTS assay measure the metabolic activity of cells, which correlates with cell viability.[9][11]

  • Apoptosis Assays: Flow cytometry using Annexin V and propidium iodide (PI) staining can distinguish between live, apoptotic, and necrotic cells.

It is recommended to use multiple assays to obtain a comprehensive cytotoxicity profile.[9]

Q4: What are some general strategies to mitigate the cytotoxicity of these compounds in healthy cells?

A4: Mitigating off-target cytotoxicity is a critical aspect of drug development.[12] Strategies include:

  • Structural Modification: Medicinal chemistry efforts can be employed to modify the compound's structure to enhance its selectivity for the target in cancer cells over healthy cells.

  • Combination Therapy: Using the ureido-piperidine derivative in combination with other agents can sometimes allow for lower, less toxic doses to be used.[12]

  • Targeted Drug Delivery: Encapsulating the compound in a nanocarrier that specifically targets cancer cells can reduce its exposure to healthy tissues.[13]

Q5: Are there specific co-treatments that can protect healthy cells from ureido-piperidine induced toxicity?

A5: The use of cytoprotective agents is an area of active research. Antioxidants, such as N-acetylcysteine (NAC), can be explored to counteract cytotoxicity mediated by reactive oxygen species. Additionally, agents that support mitochondrial health or inhibit specific apoptotic pathways in healthy cells could potentially offer protection. The choice of a co-treatment would depend on the specific mechanism of toxicity of the ureido-piperidine derivative .

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Compound Solubility/Stability: The compound may be precipitating out of solution or degrading over the course of the experiment.Verify the solubility of the compound in your culture medium. Prepare fresh stock solutions for each experiment and consider the use of a suitable solvent.
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to variable results.Ensure thorough mixing of the cell suspension before and during plating. Check for cell clumps.
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents.[14]Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Healthy control cells show significant death even at low compound concentrations. High Sensitivity of Cell Line: The chosen healthy cell line may be particularly sensitive to the compound's mechanism of action.Test the compound on a panel of different healthy cell lines to identify a more robust model.
Off-Target Effects: The compound may be hitting an unintended, essential target in the healthy cells.[3][4]Conduct target deconvolution studies to identify potential off-target interactions.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different Cellular Mechanisms Measured: The assays measure different aspects of cell death. For example, a compound could be cytostatic (inhibiting growth) without being cytotoxic (killing cells), which would affect metabolic assays but not necessarily membrane integrity assays.[9]Use a combination of assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to get a clearer picture of the compound's effect.

Quantitative Data Summary

The following table presents hypothetical IC50 values for a series of ureido-piperidine derivatives to illustrate the desired data presentation for comparing cytotoxicity between cancerous and healthy cell lines.

Compound IDCancer Cell Line (e.g., A549) IC50 (µM)Healthy Cell Line (e.g., MRC-5) IC50 (µM)Selectivity Index (SI = IC50 Healthy / IC50 Cancer)
Ureido-Pip-015.245.08.7
Ureido-Pip-028.935.54.0
Ureido-Pip-032.150.824.2
Ureido-Pip-0415.6> 100> 6.4

Note: The data in this table is for illustrative purposes only and is based on the trend that some urea derivatives show lower toxicity in normal cells like MRC-5 compared to liver cells such as LO2.[15]

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the ureido-piperidine compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFDA, to detect intracellular ROS levels.

  • Cell Culture and Treatment: Culture cells and treat with the ureido-piperidine compound for the desired duration. Include a positive control (e.g., H2O2) and a negative control.

  • Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Quantify the change in fluorescence, which is proportional to the level of intracellular ROS.

Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the ureido-piperidine compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

G cluster_0 Signaling Pathway Ureido-Piperidine Derivative Ureido-Piperidine Derivative Mitochondrial Stress Mitochondrial Stress Ureido-Piperidine Derivative->Mitochondrial Stress ROS Production ROS Production Mitochondrial Stress->ROS Production Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathway for ureido-piperidine induced apoptosis.

G cluster_1 Experimental Workflow Start Start Cytotoxicity Screening Cytotoxicity Screening Start->Cytotoxicity Screening Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening->Mechanism of Action Studies Identify Protective Agents Identify Protective Agents Mechanism of Action Studies->Identify Protective Agents Co-treatment Validation Co-treatment Validation Identify Protective Agents->Co-treatment Validation End End Co-treatment Validation->End

Caption: Experimental workflow for identifying and validating protective co-treatments.

References

Technical Support Center: Scaling Up the Synthesis of Piperidinylmethylureido Compounds for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Piperidinylmethylureido compounds. The information is tailored to address challenges encountered when scaling up production for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound compounds on a larger scale?

A1: The most prevalent and scalable method for synthesizing N,N'-disubstituted ureas, including this compound derivatives, involves the reaction of a primary or secondary amine with an isocyanate. For scaling up, a one-pot synthesis where the isocyanate is generated in situ followed by reaction with the amine is often preferred to minimize handling of potentially hazardous isocyanates. Alternative methods, particularly for avoiding isocyanates, include the use of phosgene substitutes like triphosgene or carbonyldiimidazole (CDI).

Q2: What are the critical process parameters to monitor during the scale-up of a this compound synthesis?

A2: Key parameters to monitor during scale-up include:

  • Temperature Control: The reaction of amines with isocyanates is often exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized "hot spots" or areas of high concentration, which can lead to impurity formation.

  • Addition Rate: The rate of addition of reagents, particularly the isocyanate or its precursor, should be carefully controlled to manage the reaction exotherm and maintain optimal concentration profiles.

  • Reaction Time: While lab-scale reactions may complete quickly, larger scale syntheses may require longer reaction times to ensure complete conversion. Reaction progress should be monitored by techniques like TLC, LC-MS, or NMR.

Q3: How can I purify polar this compound compounds on a large scale?

A3: Purification of polar urea compounds can be challenging.[1] For large-scale purification, the following methods are recommended:

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds.[2][3] The choice of solvent system is critical and may require extensive screening. Washing the crude product with a suitable solvent can also remove impurities.[4]

  • Aqueous Normal-Phase Chromatography: For highly polar compounds that are difficult to purify by standard normal-phase or reversed-phase chromatography, aqueous normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[1]

  • Extraction: Liquid-liquid extraction can be used to remove non-polar impurities from a solution of the polar product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Isocyanate decomposition (e.g., by moisture). - Formation of side products. - Product loss during workup or purification.- Monitor the reaction to completion using TLC or LC-MS. - Ensure all reagents and solvents are anhydrous. - Optimize reaction temperature and reagent addition rate. - Choose an appropriate purification method to minimize loss (e.g., crystallization over chromatography).
Formation of Insoluble Byproducts - Formation of isocyanate dimers or trimers. - Polymerization of the isocyanate. - Reaction of the isocyanate with the solvent.- Maintain a low reaction temperature. - Ensure slow and controlled addition of the isocyanate. - Use a non-reactive solvent (e.g., THF, DCM).
Difficulty in Purification - The product is highly polar and water-soluble. - The product co-crystallizes with impurities. - The product is an oil or amorphous solid.- Use aqueous normal-phase chromatography (HILIC).[1] - Screen a wide range of solvent systems for crystallization. - Consider converting the product to a salt to facilitate crystallization and handling.
Inconsistent Crystal Form (Polymorphism) - Different crystallization conditions (solvent, temperature, cooling rate). - Presence of impurities.- Standardize the crystallization protocol meticulously. - Ensure the purity of the starting material before crystallization. - Characterize the different crystal forms using techniques like PXRD.
Poor Solubility of Starting Materials - The amine or isocyanate starting material has low solubility in the chosen reaction solvent.- Screen for alternative solvents in which all reactants are soluble. - Consider using a co-solvent system. - Gentle heating may improve solubility, but monitor for potential side reactions.

Experimental Protocols

Representative Gram-Scale Synthesis of N-((1-benzylpiperidin-4-yl)methyl)-N'-phenylurea

This protocol is a representative example for the synthesis of a this compound derivative.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Aminomethyl)-1-benzylpiperidine204.3110.22 g0.05
Phenyl isocyanate119.125.96 g0.05
Tetrahydrofuran (THF), anhydrous-200 mL-

Procedure:

  • To a stirred solution of 4-(aminomethyl)-1-benzylpiperidine (10.22 g, 0.05 mol) in anhydrous THF (150 mL) under a nitrogen atmosphere, add a solution of phenyl isocyanate (5.96 g, 0.05 mol) in anhydrous THF (50 mL) dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Remove the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude solid from ethanol to afford the pure N-((1-benzylpiperidin-4-yl)methyl)-N'-phenylurea.

Expected Yield: ~85-95%

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[2][3]

  • If the product is an oil, it can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

Signaling Pathway Diagrams

This compound derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. Below are diagrams of two such pathways that can be targeted by this class of compounds.

Wnt/β-Catenin Signaling Pathway

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. Its dysregulation is often associated with cancer. Some small molecules can inhibit this pathway by promoting the degradation of β-catenin.[5][6][7]

Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex Inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation Proteasome Proteasome beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes Inhibitor This compound Inhibitor Inhibitor->Destruction_Complex Stabilizes

Caption: Wnt/β-Catenin signaling pathway and the inhibitory action of this compound compounds.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxy fatty acids (EETs) to their less active diol forms (DHETs). Inhibition of sEH by compounds such as piperidyl-ureas can increase the levels of EETs, thereby reducing inflammation and pain.[8][9]

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Anti_Inflammation Anti-inflammatory & Analgesic Effects EETs->Anti_Inflammation Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inflammation_Pain Inflammation & Pain DHETs->Inflammation_Pain Promotes Inhibitor This compound Inhibitor Inhibitor->sEH Inhibits

References

Technical Support Center: Enhancing Cell Permeability of Piperidinylmethylureido Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperidinylmethylureido derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on enhancing cell permeability.

Troubleshooting Guides

This section addresses specific issues you may encounter during your research with this compound derivatives.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

Question: My this compound derivative shows low apparent permeability (Papp) values in the Caco-2 assay. What are the potential causes and how can I troubleshoot this?

Answer:

Low Papp values in Caco-2 assays are a common challenge, indicating poor transit of the compound across the intestinal epithelial barrier model. Several factors could be contributing to this issue. Below is a systematic approach to troubleshooting.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer. 2. Formulation Strategies: Consider using solubility-enhancing excipients such as cyclodextrins or formulating the compound as a solid dispersion. Note that some excipients may affect cell permeability.[1] 3. pH Adjustment: Evaluate the effect of pH on solubility and permeability, ensuring the pH of the assay buffer is optimal for your compound's charge state.
High Efflux Ratio 1. P-gp Substrate Identification: Perform bi-directional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Co-incubation with Inhibitors: Run the assay in the presence of known P-gp inhibitors (e.g., verapamil, ketoconazole) to confirm P-gp involvement. A significant increase in the A-to-B Papp value in the presence of an inhibitor confirms that your compound is a P-gp substrate.[2]
Metabolic Instability 1. Metabolite Profiling: Analyze samples from both the apical and basolateral compartments using LC-MS/MS to identify potential metabolites. Caco-2 cells express some metabolic enzymes.[2] 2. Structural Modification: If significant metabolism is observed, consider medicinal chemistry approaches to modify the metabolically liable sites of the molecule.
Poor Membrane Interaction 1. Lipophilicity Assessment: Determine the LogP or LogD of your compound. While a certain degree of lipophilicity is required for passive diffusion, very high lipophilicity can lead to non-specific binding to plasticware or aggregation. 2. Structure-Permeability Relationship (SPR) Analysis: Synthesize and test a small series of analogs with varying lipophilicity and hydrogen bonding capacity to understand the structural requirements for optimal permeability.
Experimental Artifacts 1. Monolayer Integrity: Verify the integrity of your Caco-2 monolayers by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your laboratory's established protocol. 2. Control Compound Performance: Ensure that your high and low permeability control compounds (e.g., propranolol and mannitol) are behaving as expected.[3]
Issue 2: High Variability in Permeability Data

Question: I am observing high variability in my Papp values across different experiments with the same this compound derivative. What could be causing this and how can I improve consistency?

Answer:

High variability can obscure the true permeability characteristics of your compound. The following steps can help identify and mitigate the sources of this variability.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions 1. Standardize Cell Passaging: Use a consistent cell passage number for all experiments, as Caco-2 cell characteristics can change with excessive passaging. 2. Consistent Seeding Density: Ensure a uniform cell seeding density to achieve consistent monolayer formation. 3. Monitor Culture Environment: Maintain a stable incubator environment (temperature, CO2, humidity).
Assay Protocol Deviations 1. Standard Operating Procedure (SOP): Adhere strictly to a detailed SOP for all steps of the permeability assay. 2. Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques, especially when adding the test compound and taking samples. 3. Timing of Sampling: Collect samples at precise time points as defined in your protocol.
Compound-Related Issues 1. Stock Solution Stability: Ensure the stability of your compound in the stock solution and assay buffer over the course of the experiment. Perform stability studies if necessary. 2. Adsorption to Labware: Pre-treat plates or use low-binding plates if you suspect your compound is adsorbing to the plastic.
Analytical Method Variability 1. Method Validation: Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix. 2. Sample Processing Consistency: Ensure consistent sample processing steps (e.g., protein precipitation, solvent evaporation) for all samples.

Frequently Asked Questions (FAQs)

Q1: What is a typical range for Papp values and how do I classify the permeability of my this compound derivative?

A1: The apparent permeability (Papp) is typically reported in units of 10⁻⁶ cm/s. The following is a general classification for Caco-2 permeability:

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

For example, the widely used high permeability control, propranolol, typically exhibits a Papp value greater than 20 x 10⁻⁶ cm/s.[3]

Illustrative Permeability Data for Hypothetical this compound Derivatives:

Compound IDStructure VariationPapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Permeability Class
PMP-001Parent Compound0.8 ± 0.21.2Low
PMP-002Addition of Methyl Group2.5 ± 0.51.5Moderate
PMP-003Replacement of Urea with Thiourea0.5 ± 0.11.1Low
PMP-004PMP-001 + P-gp Inhibitor3.5 ± 0.6N/AModerate

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Q2: How can the urea moiety in my this compound derivatives influence cell permeability?

A2: The urea functional group can act as a hydrogen bond donor and acceptor, which can influence interactions with the cell membrane and transport proteins. Urea itself has been investigated as a permeation enhancer. It is thought to increase permeability by disrupting the structure of the stratum corneum in the skin, and it may have similar effects on the lipid bilayers of other cell types. Chemical modifications of the urea moiety can be a strategy to modulate the permeability of the entire molecule.

Q3: My compound has good solubility but still shows low permeability. What other mechanisms could be at play?

A3: If solubility is not the limiting factor, other mechanisms are likely responsible for the observed low permeability:

  • Efflux transport: As mentioned in the troubleshooting guide, your compound could be a substrate for efflux pumps like P-glycoprotein.

  • Tight junction interactions: The compound may not be able to efficiently pass through the tight junctions between cells (paracellular transport).

  • Lack of transcellular passage: The physicochemical properties of the compound (e.g., high polarity, large size) may prevent it from passively diffusing across the cell membrane.

  • Intracellular sequestration: The compound may be entering the cells but getting trapped in intracellular compartments, thus not appearing in the basolateral chamber.

Q4: Are there alternative in vitro models to Caco-2 for assessing intestinal permeability?

A4: Yes, while Caco-2 is the most common model, other in vitro models can provide valuable insights:

  • Pampa (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method to assess passive permeability but does not account for active transport or metabolism.

  • MDCK-MDR1 Cells: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene are a good model for specifically studying P-gp-mediated efflux.

  • Primary Human Intestinal Cells: These provide a more physiologically relevant model but are more challenging to culture and maintain.

Experimental Protocols

Key Experiment: Caco-2 Permeability Assay

This protocol outlines the general steps for conducting a Caco-2 permeability assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Alternatively, assess the permeability of a low permeability marker, such as Lucifer yellow or mannitol.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.

    • Add the transport buffer containing the test compound at a known concentration to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume removed with fresh transport buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor chamber.

Signaling Pathways and Visualization

Modulation of Tight Junctions via the Rho/ROCK Pathway

A potential mechanism by which this compound derivatives could enhance cell permeability is through the modulation of tight junctions, which regulate paracellular transport. The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton and tight junction integrity. Inhibition of this pathway can lead to the disassembly of tight junction proteins and an increase in paracellular permeability.

Below is a diagram illustrating the general mechanism of Rho/ROCK-mediated regulation of tight junctions.

Rho_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Activation (e.g., by agonist) RhoA_inactive RhoA-GDP (Inactive) GPCR->RhoA_inactive Activates GEFs RhoA_active RhoA-GTP (Active) RhoA_inactive->RhoA_active GTP loading ROCK ROCK RhoA_active->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin Actin Stress Fibers pMLC->Actin Contraction TJ Tight Junction Complex (ZO-1, Occludin, Claudins) Actin->TJ Tension Permeability Increased Paracellular Permeability TJ->Permeability Disassembly leads to Inhibitor This compound Derivative (Hypothetical) Inhibitor->ROCK Inhibits?

Caption: Hypothetical modulation of tight junctions by a this compound derivative via the Rho/ROCK pathway.

Experimental Workflow for Investigating Rho/ROCK Pathway Involvement

To determine if a this compound derivative enhances permeability through the Rho/ROCK pathway, the following experimental workflow can be employed.

Workflow start Start: Low permeability This compound derivative caco2 Perform Caco-2 Permeability Assay with the derivative start->caco2 papp_increase Significant increase in Papp value? caco2->papp_increase no_effect End: No significant effect on permeability papp_increase->no_effect No rock_inhibitor Co-administer with a known ROCK inhibitor (e.g., Y-27632) papp_increase->rock_inhibitor Yes no_additive_effect No additive effect on Papp? rock_inhibitor->no_additive_effect western_blot Perform Western Blot for p-MLC levels after treatment rock_inhibitor->western_blot conclusion Conclusion: The derivative may act through the Rho/ROCK pathway no_additive_effect->conclusion Yes other_mechanism Conclusion: Another mechanism is likely involved no_additive_effect->other_mechanism No pmlc_decrease Decrease in p-MLC levels? western_blot->pmlc_decrease pmlc_decrease->conclusion Yes pmlc_decrease->other_mechanism No

Caption: Workflow to investigate if a compound enhances permeability via the Rho/ROCK pathway.

References

Validation & Comparative

Validating the Target Engagement of Piperidinylmethylureido Compounds in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of novel therapeutics, providing evidence that a compound interacts with its intended molecular target within the complex cellular environment. This guide provides a comparative overview of established methodologies for confirming the cellular target engagement of novel small molecule inhibitors, such as those from the Piperidinylmethylureido class. We present key experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most appropriate assays for their drug discovery programs.

Comparison of Key Target Engagement Methodologies

The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the specific questions being addressed (e.g., direct binding confirmation, affinity determination, or selectivity profiling). Below is a comparison of two widely adopted and complementary approaches: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based Competitive Pulldown.

Parameter Cellular Thermal Shift Assay (CETSA) Kinobeads-based Competitive Pulldown
Principle Ligand binding-induced thermal stabilization of the target protein.Competition between a free inhibitor and immobilized, broad-spectrum inhibitors for binding to a panel of kinases.
Primary Readout Change in the melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF) of the target protein.Relative abundance of kinases pulled down from cell lysate, quantified by mass spectrometry.
Cellular Context Can be performed in intact, live cells, reflecting a physiologically relevant environment.Performed in cell lysates, which may not fully recapitulate intracellular conditions.
Target Scope Applicable to a wide range of soluble intracellular proteins.Primarily focused on the kinome, but can be adapted for other protein families with suitable affinity probes.
Throughput Varies from low (Western Blot) to high (e.g., HiBiT, AlphaLISA).[1][2][3][4]Medium to high, amenable to profiling multiple compounds or cell lines in parallel.[5][6]
Key Advantages - Label-free approach for the compound. - Confirms target engagement in a native cellular environment. - Can assess compound permeability.[1][3]- Provides a broad selectivity profile against hundreds of kinases. - Can identify potential off-targets.[6]
Key Limitations - Not all proteins exhibit a significant thermal shift upon ligand binding. - Western blot-based detection can be low-throughput and antibody-dependent.[4]- Requires cell lysis, which disrupts cellular organization. - Dependent on the kinases captured by the specific kinobeads matrix.

Illustrative Target Engagement Data for a Hypothetical this compound Compound (PPU-1)

The following tables present simulated data for a hypothetical this compound compound, PPU-1, targeting a specific kinase (e.g., a member of the EGFR signaling pathway).

Table 1: CETSA Data for PPU-1

This table shows the thermal shift of the target kinase in the presence of PPU-1, as would be determined by a Western blot or HiBiT-based CETSA.

Treatment Temperature (°C) Normalized Soluble Protein (%)
Vehicle (DMSO)45100
5085
5550
6020
655
PPU-1 (10 µM)45100
5098
5590
6075
6540
Table 2: Kinobeads Competitive Pulldown Data for PPU-1

This table illustrates the selectivity profile of PPU-1 against a panel of kinases. The values represent the percentage of kinase pulled down in the presence of 1 µM PPU-1 compared to a vehicle control.

Kinase % Pulldown vs. Vehicle Interpretation
Target Kinase 15% Strong engagement
Kinase A95%No significant engagement
Kinase B45%Moderate engagement (potential off-target)
Kinase C92%No significant engagement
Kinase D88%No significant engagement

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol

This protocol is adapted from established CETSA methodologies.[7]

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the this compound compound or vehicle (e.g., DMSO) at the desired concentrations for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest cells and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45-65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Normalize the protein concentrations, prepare samples for SDS-PAGE, and perform Western blotting using a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the normalized band intensity against the corresponding temperature to generate a melting curve.

High-Throughput CETSA (HiBiT-CETSA) Protocol

This protocol is based on the HiBiT-CETSA methodology for higher throughput target engagement studies.[1][2][3][8][9]

  • Cell Line Generation: Generate a stable cell line expressing the target protein fused with a HiBiT tag using CRISPR/Cas9 or other gene editing technologies.

  • Cell Plating and Compound Treatment: Plate the HiBiT-tagged cells in multi-well plates. Treat with a serial dilution of the this compound compound or vehicle.

  • Heating: Heat the plates in a thermal cycler with a plate block at a specific temperature (for isothermal dose-response) or across a temperature gradient.

  • Lysis and Luminescence Detection: Lyse the cells and add the LgBiT protein and furimazine substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration or temperature to determine the EC50 for target engagement or the thermal shift.

Kinobeads-based Competitive Pulldown Protocol

This protocol is a generalized procedure for kinobeads-based profiling.[5][6]

  • Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Clear the lysate by centrifugation and determine the protein concentration.

  • Competitive Binding: Incubate the cell lysate with increasing concentrations of the this compound compound or vehicle for a defined period.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases not engaged by the free compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of peptides corresponding to each kinase across the different treatment conditions. Plot the relative abundance of each kinase against the compound concentration to generate dose-response curves and determine the apparent dissociation constants (Kd,app).

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Plate and grow cells B Treat with this compound or Vehicle (DMSO) A->B C Harvest and aliquot cells B->C D Heat at a range of temperatures C->D E Lyse cells and separate soluble fraction D->E F Western Blot or HiBiT Luminescence E->F G Quantify and plot data F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_pulldown Affinity Pulldown cluster_ms_analysis Mass Spectrometry Analysis A Harvest and lyse cells B Incubate lysate with this compound compound A->B C Add Kinobeads to lysate B->C D Wash beads to remove non-specific binders C->D E Elute and digest proteins D->E F Analyze peptides by LC-MS/MS E->F G Identify and quantify kinases F->G

Caption: Workflow for Kinobeads-based Competitive Pulldown.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor This compound Inhibitor Inhibitor->Raf Inhibits

Caption: Simplified EGFR Signaling Pathway with a hypothetical inhibitor.

References

A Comparative Efficacy Analysis of Piperidinylmethylureido-Containing Compounds and Novel NSD2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of piperidinylmethylureido-containing compounds, specifically Piperidinyl-methyl-purineamines, with emerging clinical-stage drugs targeting the nuclear receptor binding SET domain protein 2 (NSD2). This analysis is based on publicly available preclinical data and aims to inform researchers and drug development professionals on the current landscape of NSD2 inhibition.

Introduction to NSD2 as a Therapeutic Target

Nuclear receptor binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in epigenetic regulation.[1] NSD2 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1] Dysregulation of NSD2 activity, often through genetic alterations like translocations or amplifications, leads to aberrant chromatin states and is implicated in the pathogenesis of various cancers, including multiple myeloma and prostate cancer.[1] Consequently, NSD2 has emerged as a promising therapeutic target for cancer treatment. This guide focuses on a comparative analysis of a class of this compound-containing compounds and other notable NSD2 inhibitors in development.

Comparative Efficacy of NSD2 Inhibitors

The following tables summarize the available quantitative data for a representative Piperidinyl-methyl-purineamine compound and other clinical-stage NSD2 inhibitors.

Table 1: In Vitro Enzymatic Activity

Compound Class/NameSpecific Compound ExampleTargetIC50 (µM)Assay TypeSource
Piperidinyl-methyl-purineaminesExemplified Novartis CompoundNSD20.001 - 0.01LC/MS-based S-adenosyl-L-homocysteine detection[2]
Clinical-Stage InhibitorKTX-1001 (Gintemetostat)NSD2Potent (specific value not disclosed)Biochemical assay with radiolabeled SAM[3]
Clinical-Stage InhibitorKTX-2001NSD2Potent and selective (specific value not disclosed)Not specified[4]

Table 2: Cellular Activity

Compound Class/NameCell LinesEffectAssay TypeSource
Piperidinyl-methyl-purineaminesKMS11-Par (Multiple Myeloma), CGTH-W-1 (Thyroid Cancer)Reduced cellular H3K36me2 levelsELISA[2]
Clinical-Stage Inhibitor (KTX-1001)Multiple Myeloma cellsOn-target pharmacodynamics (reduction of H3K36me2)Not specified[5]
Clinical-Stage Inhibitor (KTX-2001)Preclinical prostate cancer modelsReduced H3K36me2 levels, suppressed oncogenic transcriptional programs, inhibited tumor cell proliferationNot specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

NSD2 Enzymatic Inhibition Assay (LC/MS-based)

This assay quantifies the enzymatic activity of NSD2 by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

  • Reaction Mixture: Prepare a reaction buffer containing recombinant NSD2 enzyme, a histone H3 substrate (e.g., nucleosomes), and S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Compound Incubation: Add the test compound (e.g., Piperidinyl-methyl-purineamine) at various concentrations to the reaction mixture.

  • Enzymatic Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the methylation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., formic acid).

  • SAH Quantification: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC/MS) to separate and quantify the amount of SAH produced.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of NSD2 inhibition against the compound concentration.

Cellular H3K36me2 Level Assessment (ELISA)

This enzyme-linked immunosorbent assay (ELISA) measures the levels of a specific histone modification (H3K36me2) within cells.

  • Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., KMS11-Par) and treat with the test NSD2 inhibitor at various concentrations for a specified time.

  • Histone Extraction: Isolate histones from the treated cells using an appropriate extraction buffer.

  • ELISA Plate Coating: Coat a microplate with an antibody specific to the histone H3 protein.

  • Histone Binding: Add the extracted histones to the coated wells, allowing them to bind to the capture antibody.

  • Detection Antibody: Add a primary antibody that specifically recognizes the H3K36me2 mark, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Signal Development: Add a substrate for the enzyme (e.g., TMB), which will generate a colorimetric signal.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader.

  • Normalization and Analysis: Normalize the H3K36me2 signal to the total histone H3 levels and determine the dose-dependent reduction in H3K36me2 by the test compound.

Visualizing the Mechanism of Action

NSD2 Signaling Pathway in Cancer

The following diagram illustrates the central role of NSD2 in cancer pathogenesis and the downstream effects of its inhibition. Overexpressed or hyperactive NSD2 leads to increased H3K36me2, which alters gene expression, promoting cell proliferation and survival through pathways such as Akt/Erk and by reducing p53 stability.[6][7] Inhibition of NSD2 aims to reverse these oncogenic effects.

NSD2_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Signaling Cascades NSD2 NSD2 (Methyltransferase) HistoneH3 Histone H3 NSD2->HistoneH3 Methylation H3K36me2 H3K36me2 Oncogenes Oncogene Expression H3K36me2->Oncogenes Upregulation TumorSuppressors Tumor Suppressor Gene Repression H3K36me2->TumorSuppressors Downregulation Akt_Erk Akt/Erk Pathway Oncogenes->Akt_Erk p53 p53 Stability TumorSuppressors->p53 CellProliferation Cell Proliferation & Survival Akt_Erk->CellProliferation Apoptosis Apoptosis p53->Apoptosis This compound This compound (e.g., Piperidinyl-methyl-purineamine) This compound->NSD2 Inhibition

Caption: NSD2 signaling pathway and the point of intervention by inhibitors.

Experimental Workflow for NSD2 Inhibitor Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of NSD2 inhibitors, from initial enzymatic screening to cellular activity assessment.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_data Data Analysis EnzymaticAssay NSD2 Enzymatic Assay (e.g., LC/MS) DetermineIC50 Determine IC50 EnzymaticAssay->DetermineIC50 SelectivityAssay Selectivity Profiling (vs. other methyltransferases) DetermineIC50->SelectivityAssay CellCulture Cancer Cell Line Culture (e.g., Multiple Myeloma) SelectivityAssay->CellCulture Advance Lead Compounds CompoundTreatment Treat with NSD2 Inhibitor CellCulture->CompoundTreatment H3K36me2_Western Measure H3K36me2 Levels (Western Blot / ELISA) CompoundTreatment->H3K36me2_Western ProliferationAssay Cell Proliferation Assay (e.g., MTT) CompoundTreatment->ProliferationAssay EfficacyComparison Compare Efficacy Data H3K36me2_Western->EfficacyComparison ProliferationAssay->EfficacyComparison

Caption: Preclinical workflow for evaluating the efficacy of NSD2 inhibitors.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of Sunitinib and Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

The human kinome, comprising over 500 protein kinases, represents a critical landscape for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet achieving target specificity remains a significant challenge. Off-target effects, stemming from the cross-reactivity of inhibitors with unintended kinases, can lead to adverse events and diminish therapeutic efficacy. Therefore, a comprehensive understanding of a kinase inhibitor's selectivity profile is paramount in the drug development process.

This guide provides a comparative analysis of the cross-reactivity profiles of two widely used multi-kinase inhibitors, Sunitinib and Sorafenib. While the term "Piperidinylmethylureido" describes a chemical scaffold that can be found in some kinase inhibitors, publicly available, comprehensive cross-reactivity data for a specific agent uniformly identified by this name is not available. Consequently, this guide utilizes Sunitinib, a prominent kinase inhibitor, as a primary example to illustrate the principles of cross-reactivity profiling, with Sorafenib serving as a key comparator. Both drugs are approved for the treatment of various cancers and are known for their broad kinase inhibition profiles.[1][2] This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate and compare the selectivity of these and other kinase inhibitors.

Comparative Kinase Inhibition Profile: Sunitinib vs. Sorafenib

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. The following table summarizes the inhibitory activity (IC50 values in nM) of Sunitinib and Sorafenib against a panel of selected kinases. This data, compiled from various studies, highlights both the shared targets and the distinct selectivity profiles of these two drugs. Lower IC50 values indicate greater potency.

Kinase TargetSunitinib IC50 (nM)Sorafenib IC50 (nM)Primary Signaling Pathway
VEGFR1 (FLT1) 220Angiogenesis, Cell Proliferation
VEGFR2 (KDR) 990Angiogenesis, Vascular Permeability
VEGFR3 (FLT4) 420Lymphangiogenesis
PDGFRα 1950Cell Growth, Proliferation, Survival
PDGFRβ 220Cell Growth, Proliferation, Survival
c-KIT 1568Cell Survival, Proliferation
FLT3 2258Hematopoietic Cell Proliferation
RET 374Cell Proliferation, Differentiation
CSF1R 12-Macrophage Differentiation, Survival
BRAF -22MAP Kinase Signaling
CRAF -6MAP Kinase Signaling
p38α (MAPK14) >10,000140Stress Response, Inflammation
MEK1 >10,0002,800MAP Kinase Signaling
ERK2 >10,000>10,000MAP Kinase Signaling
ABL1 3303,000Cell Cycle Regulation, Apoptosis
SRC 1101,300Cell Growth, Migration, Invasion

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation for comparative purposes.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile relies on robust and standardized in vitro kinase assays. The following is a detailed methodology for a common luminescence-based assay, the ADP-Glo™ Kinase Assay, which is widely used for profiling kinase inhibitors.

ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Materials:

  • Kinase panel of interest (recombinant enzymes)

  • Kinase-specific substrates (peptides or proteins)

  • Test compounds (e.g., Sunitinib, Sorafenib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed to cover a wide concentration range.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • The final reaction volume is 5 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized for each kinase to ensure linear product formation.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[3]

    • Mix the plate and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[3]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[3]

    • Mix the plate and incubate at room temperature for 30-60 minutes to convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Biological Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz (DOT language) to illustrate a key signaling pathway targeted by Sunitinib and the general workflow of a kinase profiling experiment.

G Kinase Cross-Reactivity Profiling Workflow cluster_prep Preparation cluster_reaction Assay cluster_detection Detection cluster_analysis Analysis Compound_Dilution Compound Serial Dilution Reaction_Mix Addition of Compound & ATP Compound_Dilution->Reaction_Mix Kinase_Plate Kinase Panel Plating Kinase_Plate->Reaction_Mix Incubation Kinase Reaction Incubation Reaction_Mix->Incubation Termination Reaction Termination & ATP Depletion Incubation->Termination Signal_Generation Luminescence Signal Generation Termination->Signal_Generation Data_Acquisition Luminescence Reading Signal_Generation->Data_Acquisition IC50_Determination IC50 Curve Fitting & Analysis Data_Acquisition->IC50_Determination

Caption: Experimental workflow for kinase cross-reactivity profiling.

G VEGFR2 Signaling Pathway to ERK Activation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

References

A Comparative Guide to Urea-Based Kinase Inhibitors: Sorafenib vs. Regorafenib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, urea-based kinase inhibitors represent a significant class of drugs designed to disrupt the signaling pathways that drive tumor growth and proliferation. While the specific "piperidinylmethylureido" scaffold is not widely documented as a distinct class of kinase inhibitors in publicly available research, the broader category of diaryl urea compounds has yielded several successful multi-kinase inhibitors. This guide provides a detailed comparison of two prominent FDA-approved urea-based kinase inhibitors: Sorafenib (Nexavar®) and Regorafenib (Stivarga®). Both drugs share a common structural motif essential for their mechanism of action but exhibit distinct kinase inhibition profiles and clinical applications.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of Sorafenib and Regorafenib supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Introduction to Sorafenib and Regorafenib

Sorafenib was the first oral multi-kinase inhibitor to be approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1] Its development marked a significant milestone in targeting multiple signaling pathways simultaneously. Regorafenib, a structural analog of Sorafenib, was developed later and also functions as an oral multi-kinase inhibitor. It is approved for metastatic colorectal cancer, metastatic gastrointestinal stromal tumors, and hepatocellular carcinoma in patients who have previously been treated with Sorafenib.[2][3] The key chemical difference is the addition of a fluorine atom in the central phenyl ring of Regorafenib, which alters its target binding profile.

Comparative Performance Data

The efficacy of Sorafenib and Regorafenib is rooted in their ability to inhibit a range of kinases involved in tumor angiogenesis and cell proliferation. Below is a summary of their comparative inhibitory activity and cellular potency.

Table 1: In Vitro Kinase Inhibition Profile (IC50 values in nM)
Kinase TargetSorafenib (IC50 nM)Regorafenib (IC50 nM)Reference(s)
Angiogenesis Targets
VEGFR12613[4]
VEGFR2904.2[1][4][5]
VEGFR32046[1][4][5]
PDGFR-β5722[1][4][5]
TIE-2Not Active311[2][6]
FGFR1580202[6]
Oncogenesis Targets
c-RAF (RAF-1)62.5[1][4][5]
B-RAF (wild-type)2228[1][6]
B-RAF (V600E)3819[4]
c-KIT687[1][4][5]
RET431.5[4]
Flt-358Not Reported[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency. Data is compiled from cell-free biochemical assays.

Table 2: Cellular Activity in Human Cancer Cell Lines
Cell LineCancer TypeSorafenib (IC50 µM)Regorafenib (IC50 µM)Reference(s)
HepG2Hepatocellular Carcinoma~2-5~1-5[7]
PLC/PRF/5Hepatocellular Carcinoma~2-5~1-5[7]
B16BL6Melanoma15.0 (at 72h)Not Reported[8]
MeWoMelanoma16.6 (at 72h)Not Reported[8]

Cellular IC50 values can vary depending on the assay conditions and specific cell line characteristics.

Signaling Pathways and Mechanism of Action

Both Sorafenib and Regorafenib exert their anti-tumor effects by targeting key signaling cascades. The two primary pathways are the RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival, and the VEGFR pathway, which is a key regulator of angiogenesis.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Growth Factor RAF RAF (B-RAF, c-RAF) Ras->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Inhibitor Sorafenib & Regorafenib Inhibitor->RAF

Figure 1. The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib and Regorafenib.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR-1/2/3 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras_RAF Ras -> RAF -> MEK -> ERK VEGFR->Ras_RAF PKC PKC PLCg->PKC Response Endothelial Cell Proliferation, Migration, Survival, Permeability PKC->Response Akt Akt PI3K->Akt Akt->Response Ras_RAF->Response Inhibitor Sorafenib & Regorafenib Inhibitor->VEGFR

Figure 2. The VEGFR signaling pathway in endothelial cells and its inhibition by Sorafenib and Regorafenib.

Experimental Protocols

The following are representative protocols for key assays used to characterize and compare urea-based kinase inhibitors.

Protocol 1: In Vitro Radioactive Kinase Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., myelin basic protein for ERK)

  • 10x Kinase Reaction Buffer (e.g., 400 mM Tris-HCl pH 7.5, 100 mM MgCl2, 1 mM EGTA, 10 mM DTT)[9]

  • [γ-³²P]-ATP (10 mCi/mL)

  • Non-radioactive ("cold") ATP

  • Test compound (inhibitor) at various concentrations

  • 4x SDS Sample Buffer

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare Kinase Reaction: In a microcentrifuge tube on ice, prepare a master mix containing 1x kinase reaction buffer, the kinase substrate, and the purified kinase.

  • Add Inhibitor: Aliquot the kinase reaction mix into separate tubes and add the test compound at a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Prepare an ATP mix containing [γ-³²P]-ATP and non-radioactive ATP to a final desired concentration (e.g., 30 µM).[9] Add the ATP mix to each reaction tube to start the phosphorylation reaction.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 4x SDS sample buffer and heating the samples at 95-100°C for 5 minutes.[10][11]

  • Gel Electrophoresis: Separate the reaction products by SDS-PAGE. The phosphorylated substrate will be radiolabeled.

  • Detection: Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled substrate bands.

  • Quantification and Analysis: Quantify the band intensity for each inhibitor concentration. Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Kinase, Substrate, Buffer) B 2. Add Inhibitor (Varying Concentrations) A->B C 3. Initiate with [γ-³²P]-ATP B->C D 4. Incubate (e.g., 30°C for 20 min) C->D E 5. Stop Reaction (SDS Buffer + Heat) D->E F 6. SDS-PAGE Separation E->F G 7. Autoradiography/ Phosphorimaging F->G H 8. Quantify Bands & Calculate IC50 G->H

Figure 3. Workflow for a typical in vitro radioactive kinase assay.

Protocol 2: MTT Cell Viability Assay

This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation after treatment with a cytotoxic compound.

Objective: To determine the concentration at which an inhibitor reduces cell viability by 50% (GI50 or IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (inhibitor) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Remove the medium and add fresh medium containing the test compound at a range of concentrations. Include a vehicle control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the inhibitor concentration to determine the IC50 value.

Conclusion

Sorafenib and Regorafenib are potent multi-kinase inhibitors that have become standard-of-care treatments for several types of cancer. Both compounds share a diaryl urea scaffold that is critical for their inhibitory activity against key kinases in the RAF/MEK/ERK and VEGFR signaling pathways. However, subtle structural differences, such as the addition of a fluorine atom in Regorafenib, lead to a distinct kinase selectivity profile. As shown in the comparative data, Regorafenib exhibits more potent inhibition of VEGFR2, a key mediator of angiogenesis, while also targeting TIE-2, which is not inhibited by Sorafenib. These differences in their molecular targets likely contribute to their varied clinical efficacy and approved indications. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued research and development of novel urea-based kinase inhibitors.

References

In Vivo Anticancer Activity of Ureido-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of emerging ureido-based compounds, with a particular focus on ureido-substituted benzenesulfonamides. While specific in vivo data for compounds explicitly identified as "Piperidinylmethylureido" derivatives are limited in publicly available literature, this guide draws comparisons with closely related structures and established anticancer agents, Sorafenib and Doxorubicin, to offer valuable insights for preclinical research and drug development.

Performance Comparison of Ureido-Based Compounds and Alternatives

The following tables summarize the in vivo efficacy of selected ureido-containing compounds against standard chemotherapeutic agents. The data is compiled from preclinical studies in various cancer models.

Table 1: In Vivo Efficacy of Ureido-Substituted Benzenesulfonamides vs. Standard of Care

Compound/DrugCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsReference
FC-531 Triple-Negative Breast Cancer (MDA-MB-231 Xenograft)MiceNot specified in abstractSignificant anti-tumor effect, comparable to SLC-0111.[1]
SLC-0111 Glioblastoma (GBM Xenografts)Mice100 mg/kg (oral)Significantly greater tumor regression in combination with temozolomide compared to either agent alone.[2]
4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide Breast Cancer Metastasis (4T1 Mammary Tumor)Mice45 mg/kgSignificantly inhibited the formation of metastases.[3][4]
Doxorubicin Breast Cancer (4T1 Xenograft)BALB/c Mice4 mg/kg or 8 mg/kg (i.p. or i.v., once a week)Reduced tumor growth and lung metastasis, especially in combination with a TGFβ inhibitor.[5]
Doxorubicin Breast Cancer (MDA-MB-231 Xenograft)Nude Mice50 µg in 80 µL PBS, 10 µL cremophor EL, and 10 µL ethanol (i.p.)Slower mean tumor growth rate when used in a cocktail with other agents.[6]

Table 2: In Vivo Efficacy of Sorafenib in Colorectal Cancer Models

Compound/DrugCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsReference
Sorafenib Colorectal Cancer (HT29 Xenograft)MouseNot specified in abstractMonotherapy significantly decreased tumor size (95.8 ± 4.34% of control). Combination with 5-FU was not superior to monotherapy.[7]
Sorafenib Colorectal CancerHuman (retrospective study)400 mg/d initially, adjusted to 800 mg/dMedian time to progression of 140.5 days in last-line therapy. 80% of patients had stable disease at 8 weeks.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the in vivo experimental protocols for the key studies cited.

Ureido-Substituted Benzenesulfonamide (SLC-0111) in a Glioblastoma Xenograft Model[2]
  • Cell Line and Animal Model: Glioblastoma cells were used to establish xenografts in mice.

  • Drug Formulation and Administration: For animal administration, SLC-0111 was obtained in an oral formulation and administered to mice at a concentration of 100 mg/kg. Temodar (temozolomide) was resuspended in Ora-Sweet and administered to mice at a final concentration of 100 mg/kg.

  • Treatment Groups: Mice were randomized into groups to receive SLC-0111 alone, temozolomide alone, or a combination of both.

  • Efficacy Evaluation: Tumor growth was monitored, and at the end of the study, tumors were excised for further analysis. The study found that GBM xenografts treated with SLC-0111 in combination with temozolomide regressed significantly more than those treated with either agent alone.

Sorafenib in a Colorectal Cancer Xenograft Model[7]
  • Cell Line and Animal Model: Human HT29 colon cancer cells were used to establish xenografts in a mouse model.

  • Treatment Groups: The study included a placebo control group, a Sorafenib monotherapy group, a 5-fluorouracil (5-FU) monotherapy group, and a combination therapy group (Sorafenib + 5-FU).

  • Efficacy Evaluation: Tumor size was measured to assess the effects of the treatments. The study reported that Sorafenib monotherapy significantly decreased tumor size compared to the placebo control. The combination therapy did not show a significant additive effect over monotherapy.

Doxorubicin in a Breast Cancer Xenograft Model[5]
  • Cell Line and Animal Model: Murine 4T1 breast cancer cells were inoculated into the mammary fat pad of syngeneic BALB/c mice.

  • Drug Formulation and Administration: Doxorubicin was administered once a week via intraperitoneal (i.p.) or intravenous (i.v.) injection at doses of 4 mg/kg or 8 mg/kg. A TGFβ type I receptor kinase inhibitor (TβRI-KI) was administered every other day via i.p. injection at 1 mg/kg.

  • Treatment Groups: Animals were treated with Doxorubicin alone, TβRI-KI alone, or a combination of both.

  • Efficacy Evaluation: Tumor growth and lung metastasis were monitored. The combination treatment showed enhanced efficacy in reducing both primary tumor growth and the incidence of lung metastasis compared to single-agent treatments.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vivo validation of these anticancer compounds.

experimental_workflow cluster_setup Animal Model and Tumor Implantation cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint Analysis cell_culture Cancer Cell Culture (e.g., MDA-MB-231, HT29) inoculation Subcutaneous or Orthotopic Inoculation into Mice cell_culture->inoculation randomization Randomization of Mice into Treatment Groups inoculation->randomization treatment Drug Administration (e.g., Oral, IP, IV) randomization->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement body_weight Monitoring of Animal Health (Body Weight, etc.) treatment->body_weight endpoint Endpoint: Tumor Excision, Metastasis Assessment tumor_measurement->endpoint body_weight->endpoint

In vivo xenograft experimental workflow.

carbonic_anhydrase_inhibition cluster_tumor_microenvironment Hypoxic Tumor Microenvironment cluster_caix_upregulation CAIX Upregulation and Activity cluster_cancer_progression Promotion of Cancer Progression cluster_inhibition Therapeutic Inhibition hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_gene CAIX Gene Transcription hif1a->caix_gene caix_protein Carbonic Anhydrase IX (CAIX) (transmembrane protein) caix_gene->caix_protein ph_regulation Extracellular Acidification (pHe < pHi) caix_protein->ph_regulation invasion Invasion ph_regulation->invasion metastasis Metastasis ph_regulation->metastasis drug_resistance Drug Resistance ph_regulation->drug_resistance slc0111 SLC-0111 / FC-531 (Ureido-substituted sulfonamide) slc0111->caix_protein Inhibits

Carbonic Anhydrase IX signaling pathway.

References

A Comparative Analysis of Piperidinylmethylureido and Its Structural Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urea scaffold is a cornerstone in medicinal chemistry, valued for its role in forming critical interactions with biological targets. When combined with a piperidine moiety, a common N-heterocycle in pharmaceuticals, it gives rise to a class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of Piperidinylmethylureido and its structural analogs, focusing on their synthesis, anticancer activity, and underlying mechanisms of action. The information is supported by experimental data to aid in the rational design of novel anticancer agents.

Comparative Biological Activity

The anticancer activity of this compound analogs is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available data for representative compounds, highlighting the influence of structural modifications on their cytotoxic potential.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 1-(2-(4-(Hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(p-tolyl)ureaRenal Cancer (786-0)0.28Aboul-Enein et al., 2018
Melanoma (SK-MEL-5)0.31
Breast Cancer (MDA-MB-468)0.46
Analog 2 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(2-(4-(hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)ureaRenal Cancer (RXF 393)0.19Aboul-Enein et al., 2018
Melanoma (SK-MEL-28)0.22
Colon Cancer (HCT-116)0.35
Analog 3 N-Methyl-N'-[4-([1-(4-pyridyl)piperidin-4-yl]methoxy)phenyl]ureaNot SpecifiedNot SpecifiedMolbase

Structure-Activity Relationship

The data suggests that the substitution pattern on the terminal phenyl ring of the urea moiety significantly impacts the anticancer activity. For instance, the introduction of electron-withdrawing groups, such as a trifluoromethyl group and a chlorine atom (Analog 2), can lead to enhanced potency against certain cancer cell lines compared to an electron-donating methyl group (Analog 1). The presence of the 4-hydroxymethylpiperidine moiety appears to be a favorable feature for broad-spectrum antiproliferative activity.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of N-aryl-N'-(piperidinylmethyl)urea derivatives typically involves the reaction of a substituted aniline with an appropriate isocyanate. A general procedure is as follows:

  • Formation of the Isocyanate: A solution of the desired substituted aniline in a suitable solvent (e.g., dichloromethane) is treated with triphosgene in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature to form the corresponding isocyanate in situ.

  • Urea Formation: The solution containing the isocyanate is then added to a solution of the appropriate piperidine-containing amine (e.g., (4-aminopiperidin-1-yl)methanol) in the same solvent.

  • Work-up and Purification: The reaction mixture is stirred until completion, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final urea derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

Several piperidine-containing urea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The urea moiety is crucial for binding to the hinge region of the kinase domain, while the piperidine ring and its substituents can occupy the hydrophobic pocket, leading to the inhibition of the kinase activity. This, in turn, disrupts downstream signaling pathways involved in cell proliferation, migration, and survival.

Below is a diagram illustrating the proposed mechanism of action for this compound analogs as VEGFR-2 inhibitors.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation This compound This compound Analog This compound->VEGFR2 Inhibition

Caption: Proposed mechanism of action of this compound analogs as VEGFR-2 inhibitors.

Conclusion

This compound and its structural analogs represent a promising class of compounds for the development of novel anticancer therapies. Their synthesis is relatively straightforward, and their biological activity can be tuned by modifying the substituents on the aromatic and piperidine rings. The inhibition of key signaling pathways, such as the VEGFR-2 pathway, provides a clear mechanism for their anticancer effects. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them towards clinical applications.

Validating the Mechanism of Action of Piperidinylmethylureido Compounds Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies used to validate the mechanism of action of a hypothetical class of enzyme inhibitors, termed "Piperidinylmethylureido" compounds. The focus is on the application of mutagenesis to confirm the molecular target and binding interactions of these compounds, comparing this approach with alternative validation strategies.

Hypothetical Target and Mechanism of Action of this compound

For the context of this guide, we will postulate that this compound compounds are potent and selective inhibitors of Human Serine Protease X (HSPX) , a fictional enzyme implicated in a novel cancer signaling pathway. The proposed mechanism of action is the competitive inhibition of HSPX through direct binding to its catalytic active site. The ureido moiety of the this compound compound is hypothesized to form critical hydrogen bonds with key amino acid residues, namely Serine-195 and Histidine-57, within the HSPX active site, while the piperidinylmethyl group is predicted to occupy a hydrophobic S1 pocket, contributing to the inhibitor's specificity.

Comparative Analysis of Mechanism of Action Validation Techniques

The validation of a drug's mechanism of action is a critical step in drug development. Here, we compare site-directed mutagenesis with alternative biophysical and cellular assays for confirming the interaction between this compound and HSPX.

Validation Technique Principle Information Gained Throughput Relative Cost Key Advantages Limitations
Site-Directed Mutagenesis Genetic modification of the target protein to alter specific amino acid residues. The effect of these mutations on drug binding and activity is then assessed.Confirms direct binding to a specific site and identifies key interacting residues. Can elucidate resistance mechanisms.Low to MediumMediumProvides definitive evidence of target engagement at the molecular level.Can be time-consuming. Protein misfolding can be a confounding factor.
Surface Plasmon Resonance (SPR) Measures the binding of a ligand (drug) to a target immobilized on a sensor chip in real-time.Provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.MediumHighLabel-free, real-time analysis of binding kinetics.Requires purified protein. May not fully recapitulate cellular context.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to a target molecule.Provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS).LowHighGold standard for measuring binding affinity and thermodynamics.Requires large amounts of purified protein and ligand. Low throughput.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein in cells or cell lysates upon ligand binding.Confirms target engagement in a cellular environment.HighMediumIn-cell/in-vivo applicability. No need for protein purification.Does not provide information on the binding site or kinetics.

Experimental Protocols

This protocol describes the generation of HSPX mutants and the subsequent evaluation of a this compound compound's inhibitory activity.

1. Plasmid Preparation: A mammalian expression vector containing the full-length cDNA of wild-type (WT) HSPX with a C-terminal His-tag is used as the template.

2. Primer Design: Mutagenic primers are designed to introduce single-point mutations at the desired locations (e.g., S195A, H57A). Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The desired mutation is in the middle of the primer with ~10-15 bases of correct sequence on both sides.

3. Mutagenesis PCR:

  • Set up the PCR reaction with a high-fidelity DNA polymerase, the HSPX expression vector, and the mutagenic primers.
  • PCR cycling conditions:
  • Initial Denaturation: 95°C for 2 minutes
  • 18 Cycles:
  • Denaturation: 95°C for 20 seconds
  • Annealing: 60°C for 10 seconds
  • Extension: 68°C for 2 minutes/kb of plasmid length
  • Final Extension: 68°C for 5 minutes

4. DpnI Digestion: The PCR product is treated with DpnI restriction enzyme to digest the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid.

5. Transformation: The DpnI-treated plasmid is transformed into competent E. coli for plasmid amplification.

6. Sequence Verification: Plasmid DNA is isolated from several colonies and the presence of the desired mutation is confirmed by Sanger sequencing.

7. Protein Expression and Purification:

  • The sequence-verified WT and mutant HSPX plasmids are transfected into a suitable mammalian cell line (e.g., HEK293T).
  • The His-tagged proteins are purified from cell lysates using nickel-affinity chromatography.

8. Enzyme Inhibition Assay:

  • The enzymatic activity of WT and mutant HSPX is measured using a fluorogenic substrate.
  • The IC50 value of the this compound compound is determined for both WT and mutant enzymes by measuring the enzyme activity across a range of inhibitor concentrations. A significant increase in the IC50 value for a mutant enzyme compared to the WT enzyme indicates that the mutated residue is critical for inhibitor binding.

1. Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

2. Protein Immobilization: Purified recombinant HSPX is immobilized on the activated sensor chip surface via amine coupling.

3. Binding Analysis:

  • A serial dilution of the this compound compound is prepared in a suitable running buffer.
  • The compound solutions are injected over the sensor chip surface containing the immobilized HSPX.
  • The association and dissociation of the compound are monitored in real-time.
  • The sensor chip is regenerated between each compound injection.

4. Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling HSPX HSPX Downstream Signaling->HSPX Activates Pro-oncogenic Substrate (Inactive) Pro-oncogenic Substrate (Inactive) HSPX->Pro-oncogenic Substrate (Inactive) Cleaves Oncogenic Substrate (Active) Oncogenic Substrate (Active) HSPX->Oncogenic Substrate (Active) Pro-oncogenic Substrate (Inactive)->Oncogenic Substrate (Active) Tumor Progression Tumor Progression Oncogenic Substrate (Active)->Tumor Progression This compound This compound This compound->HSPX Inhibits

Caption: Hypothetical signaling pathway involving Human Serine Protease X (HSPX).

Mutagenesis_Workflow HSPX Plasmid (WT) HSPX Plasmid (WT) Mutagenic PCR Mutagenic PCR HSPX Plasmid (WT)->Mutagenic PCR DpnI Digestion DpnI Digestion Mutagenic PCR->DpnI Digestion Mutagenic Primers Mutagenic Primers Mutagenic Primers->Mutagenic PCR Transformation Transformation DpnI Digestion->Transformation Sequence Verification Sequence Verification Transformation->Sequence Verification Sequence Verified Plasmid Sequence Verified Plasmid Transfection Transfection Sequence Verified Plasmid->Transfection Protein Purification Protein Purification Transfection->Protein Purification Enzyme Inhibition Assay Enzyme Inhibition Assay Protein Purification->Enzyme Inhibition Assay Compare IC50 (WT vs Mutant) Compare IC50 (WT vs Mutant) Enzyme Inhibition Assay->Compare IC50 (WT vs Mutant) Validate Mechanism of Action Validate Mechanism of Action Compare IC50 (WT vs Mutant)->Validate Mechanism of Action

Caption: Experimental workflow for site-directed mutagenesis.

Logical_Relationship Hypothesis This compound binds to HSPX active site Inhibition of WT HSPX Inhibition of WT HSPX Hypothesis->Inhibition of WT HSPX Mutagenesis of Active Site Residues Mutagenesis of Active Site Residues Hypothesis->Mutagenesis of Active Site Residues Loss of Inhibition in Mutants Loss of Inhibition in Mutants Inhibition of WT HSPX->Loss of Inhibition in Mutants Mutagenesis of Active Site Residues->Loss of Inhibition in Mutants Conclusion Mechanism of Action Validated Loss of Inhibition in Mutants->Conclusion

Caption: Logical flow for mechanism of action validation.

Head-to-Head Comparison: Piperidinyl-Methyl-Purineamine vs. Compound 42, Two Potent NSD2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two distinct and potent inhibitors of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in various cancers. We will objectively evaluate a piperidinyl-methyl-purineamine compound, representative of a class of inhibitors developed by Novartis, against Compound 42, a novel quinazoline-based inhibitor. This comparison is supported by experimental data on their biochemical and cellular activities, alongside detailed experimental protocols and pathway diagrams to provide a comprehensive overview for researchers in oncology and drug discovery.

Executive Summary

Both the piperidinyl-methyl-purineamine class of compounds and Compound 42 demonstrate high potency against the NSD2 enzyme at the nanomolar level. The Novartis compound shows exceptional enzymatic inhibition with an IC50 in the low nanomolar range (1-10 nM). Compound 42 also exhibits strong enzymatic inhibition with an IC50 of 17 nM. In cellular assays, both compounds effectively reduce H3K36me2 levels and inhibit cancer cell proliferation. Compound 42 has demonstrated significant in vivo anti-tumor activity in a xenograft model and possesses favorable pharmacokinetic properties.

Data Presentation

The following tables summarize the quantitative data for a representative piperidinyl-methyl-purineamine from Novartis and Compound 42.

Table 1: Biochemical and Cellular Potency

ParameterPiperidinyl-Methyl-Purineamine (Novartis)Compound 42
Enzymatic IC50 (NSD2) 1-10 nM[1]17 nM[2]
Cellular H3K36me2 Reduction IC50 35-270 nM (in KMS11-Par & CGTH-W-1 cells)[3]Data not publicly available
Antiproliferative IC50 Data not publicly available230 nM (in RS411 cells)[2]

Table 2: In Vivo and Pharmacokinetic Properties

ParameterPiperidinyl-Methyl-Purineamine (Novartis)Compound 42
In Vivo Efficacy Preclinical development ongoing (KTX-1001)[3][4]Significant tumor growth inhibition in RS411 xenograft model[5]
Pharmacokinetics Orally bioavailable (KTX-1001)[4]Favorable pharmacokinetic properties[5]
Selectivity High selectivity for NSD2 implied[4]High selectivity for NSD2 reported[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the methods for evaluation, the following diagrams are provided.

NSD2_Signaling_Pathway NSD2 NSD2 (Histone Methyltransferase) H3K36me2 Histone H3 Lysine 36 (H3K36me2) NSD2->H3K36me2 Methylation SAM S-adenosylmethionine (SAM) (Methyl Donor) SAM->NSD2 Histone_H3 Histone H3 Histone_H3->NSD2 Chromatin Open Chromatin H3K36me2->Chromatin Oncogenes Oncogene Expression Chromatin->Oncogenes Activation Cancer Cancer Progression Oncogenes->Cancer Inhibitor Piperidinyl-Methyl-Purineamine or Compound 42 Inhibitor->NSD2 Inhibition

Caption: NSD2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies enzymatic_assay NSD2 Enzymatic Assay (e.g., LC-MS or Radiometric) ic50_determination IC50 Determination enzymatic_assay->ic50_determination selectivity_panel Selectivity Profiling (vs. other HMTs) ic50_determination->selectivity_panel cell_culture Cancer Cell Lines (e.g., KMS11, RS411) h3k36me2_assay H3K36me2 Measurement (e.g., ELISA or Western Blot) cell_culture->h3k36me2_assay proliferation_assay Cell Proliferation Assay (e.g., MTS or CellTiter-Glo) cell_culture->proliferation_assay xenograft_model Xenograft Mouse Model pk_pd_studies Pharmacokinetic/ Pharmacodynamic Analysis xenograft_model->pk_pd_studies efficacy_studies Tumor Growth Inhibition xenograft_model->efficacy_studies

References

Assessing the Selectivity of Piperidinylmethylureido Derivatives for the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

The quest for highly selective therapeutic agents is a cornerstone of modern drug discovery. Compounds that exhibit a high affinity for their primary target while minimizing interactions with other biological molecules are more likely to have a favorable safety profile with fewer off-target side effects. This guide provides a comparative analysis of the selectivity of a representative Piperidinylmethylureido-like compound, Befiradol (F13640), for its primary target, the serotonin 1A (5-HT1A) receptor. Befiradol's performance is compared with other well-established 5-HT1A receptor agonists: Buspirone, Gepirone, and Tandospirone.

Comparative Selectivity Profile

The selectivity of a compound is quantified by comparing its binding affinity for its primary target to its affinity for other potential targets (off-targets). A higher ratio of affinity for the primary target over off-targets indicates greater selectivity. The binding affinities are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

The following table summarizes the binding affinities (Ki, in nM) of Befiradol and the comparator drugs for the 5-HT1A receptor and key off-targets.

Compound5-HT1A (Ki, nM)D2 (Ki, nM)α1-adrenergic (Ki, nM)
Befiradol (F13640) ~1 >1000>1000
Buspirone~15-40~300-500~500
Gepirone~32~3630-
Tandospirone~27~1700~1600

Data Interpretation:

Befiradol (F13640) demonstrates exceptional selectivity for the 5-HT1A receptor, with a Ki value in the low nanomolar range and significantly weaker affinity (>1000-fold) for the dopamine D2 and α1-adrenergic receptors.[1][2][3] In contrast, Buspirone, while a potent 5-HT1A agonist, also exhibits moderate affinity for the D2 receptor, which may contribute to some of its side effects.[4][5][6] Gepirone shows good selectivity against the 5-HT2A receptor, though its affinity for other receptors like D2 and α1-adrenergic is less extensively documented in readily available literature.[7][8] Tandospirone also displays a favorable selectivity profile, with a much higher affinity for the 5-HT1A receptor compared to the D2 and α1-adrenergic receptors.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a detailed, representative protocol for such an assay.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines the general procedure for determining the binding affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes prepared from a cell line recombinantly expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus).

  • Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).

  • Test Compound: The compound for which the binding affinity is to be determined (e.g., Befiradol).

  • Non-specific Binding Control: A high concentration of a known 5-HT1A receptor ligand (e.g., unlabeled serotonin or 8-OH-DPAT) to determine non-specific binding.

  • Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and other additives to minimize non-specific binding and protease activity.

  • Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand by filtration through glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend them in ice-cold incubation buffer to a final protein concentration of approximately 50-120 µg per well.[9]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and incubation buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation, followed by the test compound or non-specific control, and finally the radioligand. Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

A similar protocol would be followed for assessing binding to off-target receptors, using the appropriate membrane preparations and radioligands for those targets.

Visualizing the Molecular Context

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist like Befiradol, the receptor initiates a signaling cascade that ultimately modulates neuronal activity.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT1A Agonist (e.g., Befiradol) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK (MAPK) G_Protein->ERK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response Phosphorylates Targets ERK->Neuronal_Response Phosphorylates Targets Selectivity_Workflow cluster_workflow Experimental Workflow Start Test Compound (e.g., Befiradol) Primary_Screen Primary Screen: Radioligand Binding Assay (5-HT1A Receptor) Start->Primary_Screen Hit_ID Identify Potent Binders (Low Ki) Primary_Screen->Hit_ID Secondary_Screen Secondary Screen: Panel of Off-Target Receptors (e.g., D2, α1) Hit_ID->Secondary_Screen Potent Hits Data_Analysis Data Analysis: Calculate Ki values and Selectivity Ratios Secondary_Screen->Data_Analysis Conclusion Assess Selectivity Profile Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Piperidinylmethylureido: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Due to the presence of the piperidine moiety, Piperidinylmethylureido should be handled as a potentially hazardous substance. Piperidine is known to be flammable, corrosive, and toxic.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection A lab coat is required. For larger quantities or in case of a spill, chemical-resistant aprons and boots are recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure for this compound

Given the lack of specific degradation or neutralization protocols, the primary disposal method for this compound is to treat it as hazardous chemical waste. This ensures that it is handled and disposed of by trained professionals in a compliant manner.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible waste container.

  • For liquid waste containing this compound, use a separate, leak-proof, and chemically compatible container.

2. Container Selection and Labeling:

  • Choose a container that is in good condition and compatible with the chemical. For solids, a sturdy, sealable bag or a wide-mouth container is suitable. For liquids, use a screw-cap bottle.

  • The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from heat, sparks, and open flames.[1][2][3]

  • The container must be kept closed at all times, except when adding waste.[4]

  • Provide secondary containment for liquid waste containers to prevent spills.[4]

4. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for an extended period, contact your institution's EHS office to arrange for a waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Waste Generation (this compound) B Solid or Liquid Waste? A->B C Collect in Designated Solid Hazardous Waste Container B->C Solid D Collect in Designated Liquid Hazardous Waste Container B->D Liquid E Properly Label Container - Chemical Name - Quantity - Date - Contact Information C->E D->E F Store in Satellite Accumulation Area - Closed Container - Secondary Containment (Liquids) E->F G Container Full or Ready for Disposal? F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I Continue Collection G->I No I->F

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided here is a general guide. Always consult your institution's specific chemical hygiene plan and EHS office for detailed procedures and regulatory requirements in your location.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.